(-)-Nebivolol
Description
Contextualization within Beta-Adrenergic Receptor Modulators Research
(-)-Nebivolol is the (R,S,S,S)-enantiomer of nebivolol (B1214574), a third-generation beta-blocker. tandfonline.com Nebivolol itself is a racemic mixture composed of d-nebivolol ((+SRRR)-nebivolol) and l-nebivolol ((-RSSS)-nebivolol). nih.gov The field of beta-adrenergic receptor modulators has evolved significantly since the discovery of the first clinically approved beta-blocker, propranolol, in the late 1950s. revespcardiol.org This class of drugs acts by antagonizing beta-adrenergic receptors (β-ARs), which are stimulated by endogenous catecholamines. revespcardiol.org
The development of beta-blockers has progressed through generations, each with a more refined pharmacological profile. The first generation, including propranolol, are non-selective, blocking both β1 and β2 receptors. revespcardiol.org The second generation is characterized by its cardioselectivity, primarily targeting β1-receptors. revespcardiol.org Nebivolol belongs to the third generation, which not only exhibits high selectivity for β1-receptors but also possesses vasodilating properties. tandfonline.comjacc.org This dual action distinguishes it from earlier beta-blockers. tandfonline.com The vasodilatory effect of nebivolol is primarily attributed to the l-enantiomer (B50610), this compound, which stimulates the production of nitric oxide (NO) in the endothelium. tandfonline.comnih.gov This unique mechanism of action, involving β3-AR agonism to increase NO availability, sets it apart from other vasodilating beta-blockers like carvedilol (B1668590) and labetalol, which achieve vasodilation through α-adrenergic receptor blockade. researchgate.netplos.org
Rationale for Comprehensive Scientific Investigation of the Compound
The unique pharmacological profile of nebivolol, and specifically the contribution of its l-enantiomer, this compound, provides a strong rationale for its comprehensive scientific investigation. Nebivolol is a racemic mixture of d- and l-enantiomers, with the d-enantiomer being primarily responsible for the selective β1-adrenoceptor blockade. nih.govresearchgate.net In contrast, the l-enantiomer, this compound, is mainly responsible for the nitric oxide (NO)-potentiating vasodilatory action. nih.govresearchgate.net This synergistic action between the two enantiomers, where the hypotensive effects of d-nebivolol are enhanced by the addition of l-nebivolol, warrants in-depth study. nih.gov
Furthermore, the vasodilatory mechanism of this compound, which involves the stimulation of endothelial NO synthase (eNOS) and an increase in NO availability, is a key area of research. tandfonline.comnih.gov This effect is not shared by many other beta-blockers and is thought to contribute to a reduction in peripheral vascular resistance. nih.gov The investigation into this compound's role in NO-mediated vasodilation is crucial for understanding its full therapeutic potential. researchgate.net The compound's structure is complex, with four asymmetric carbons, leading to the possibility of 10 stereoisomers. rotachrom.comgoogle.com The specific (R,S,S,S) configuration of this compound is critical to its activity, making the stereoselective synthesis and separation of these isomers a significant area of chemical and pharmacological research. rotachrom.comgoogleapis.com
Historical Perspective of this compound's Discovery and Early Preclinical Characterization
Nebivolol was patented in 1983 and first approved for medical use in 1997. wikipedia.org It was developed as a third-generation beta-blocker with the goal of combining high β1-selectivity with a novel vasodilatory mechanism. jacc.org Early preclinical research focused on characterizing the distinct pharmacological properties of its two enantiomers. nih.gov These studies revealed that d-nebivolol is the primary contributor to the β1-blocking activity, while l-nebivolol, or this compound, is responsible for the vasodilation mediated by nitric oxide. tandfonline.comnih.gov
The synthesis of nebivolol, including its individual enantiomers, has been a subject of extensive research, with numerous synthetic routes being developed. googleapis.comgoogleapis.com Initial synthetic methods were often lengthy and complex, sometimes requiring up to 30 steps to obtain the racemic mixture. google.com Subsequent research has focused on developing more efficient and stereoselective synthetic approaches, often involving enzymatic resolution or the separation of key intermediates like chromane (B1220400) epoxides. rotachrom.comgoogleapis.com Preclinical studies demonstrated that nebivolol has the highest β1-receptor affinity among the beta-blockers tested at the time. jacc.org These early investigations established the unique dual mechanism of action that defines nebivolol and laid the groundwork for its clinical development. jacc.orgresearchgate.net
| Property | Description |
| Chemical Name | (-)-[2R[2S[S[S]]]]-α,α'-[iminobis(methylene)]bis[6-fluoro-chroman-2-methanol] |
| Enantiomer of | Nebivolol |
| Stereochemistry | (R,S,S,S) |
| Primary Pharmacological Action | Nitric Oxide (NO)-mediated vasodilation |
| Receptor Interaction | β3-adrenergic receptor agonism |
| Key Contribution to Racemic Nebivolol | Enhances the hypotensive effects of the d-enantiomer |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25F2NO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m0/s1 |
InChI Key |
KOHIRBRYDXPAMZ-GPHNJDIKSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
Stereochemistry and Enantiomeric Complexity of Nebivolol
Structural Isomerism and Chiral Centers in the Nebivolol (B1214574) Molecule
The nebivolol molecule is characterized by the presence of four chiral centers, which theoretically allows for the existence of 16 stereoisomers. mdpi.comnih.gov However, due to the molecule's symmetrical nature, the actual number of possible stereoisomers is reduced to 10. mdpi.comnih.govresearchgate.netgoogle.com The chemical structure of nebivolol is distinct from many conventional beta-blockers, featuring a bis-iminodiethanol derivative structure. researchgate.net It is formally constructed from two molecular parts that are identical except for their relative stereochemistry. google.com
The two enantiomers that constitute the commercial drug are (+)-nebivolol and (-)-nebivolol. researchgate.netgoogle.com
This compound, also referred to as l-nebivolol, possesses the (R,S,S,S) absolute configuration. researchgate.netgoogle.com This specific three-dimensional arrangement of atoms is a key determinant of its biological activity.
Conversely, (+)-nebivolol, or d-nebivolol, has the (S,R,R,R) absolute configuration. researchgate.netgoogle.comnih.gov The differing spatial orientation of the functional groups in (+)-nebivolol compared to its enantiomer results in a distinct pharmacological profile.
As mentioned, the four asymmetric carbons in the nebivolol structure could theoretically produce 16 stereoisomers. mdpi.comnih.gov However, the molecule possesses a plane of symmetry through the central nitrogen atom, which reduces the number of unique stereoisomers to 10 (composed of four pairs of enantiomers and two meso compounds). mdpi.comnih.govresearchgate.netepo.org
Enantioselective Pharmacological Profiles
The two enantiomers of nebivolol, (+)-nebivolol and this compound, exhibit markedly different pharmacological activities, and their combination results in a synergistic therapeutic effect. researchgate.net
The stereochemistry of nebivolol plays a crucial role in its interaction with adrenergic receptors. The binding of nebivolol to its receptor targets requires specific steric orientations of its hydroxyl group, amino group, and aromatic residue to form hydrogen bonds, ionic interactions, and pi-pi interactions. researchgate.net
(+)-Nebivolol (SRRR-enantiomer): This enantiomer is primarily responsible for the potent and highly selective blockade of β1-adrenergic receptors. researchgate.netgoogle.comtandfonline.com It has been shown to have a significantly higher affinity for β1-receptors compared to the (-)-enantiomer. nih.gov In fact, the racemic mixture and the (+)-enantiomer exhibit approximately 200 times greater activity at β1-receptors than the (-)-enantiomer. mdpi.com Studies have reported that (+)-nebivolol has a 175-fold higher binding affinity for β1-receptors than this compound. nih.gov In human cardiac tissue, nebivolol demonstrates a 321-fold higher affinity for β1-receptors over β2-receptors. oup.comresearchgate.net
This compound (RSSS-enantiomer): In contrast, the (-)-enantiomer has a much lower affinity for β1-receptors. nih.gov Its primary pharmacological action is to stimulate endothelial nitric oxide synthase (eNOS), leading to the release of nitric oxide (NO) and subsequent vasodilation. mdpi.comtandfonline.com
The distinct receptor affinities of the nebivolol enantiomers are highlighted in the following table:
| Enantiomer | Configuration | Primary Pharmacological Activity | β1-Adrenergic Receptor Affinity (Ki) |
| (+)-Nebivolol | SRRR | β1-adrenergic receptor antagonist | High (e.g., 0.9 nM) nih.gov |
| This compound | RSSS | eNOS stimulation, vasodilation | Low (e.g., 158 nM) |
This table presents a simplified overview of the primary activities and relative affinities. Ki values can vary between studies.
The differential receptor binding of the nebivolol enantiomers translates into stereospecific effects on intracellular signaling pathways.
(+)-Nebivolol: As a potent β1-blocker, the (+)-enantiomer antagonizes the signaling cascade typically initiated by catecholamines at β1-receptors. This leads to a reduction in heart rate and myocardial contractility. drugbank.com
This compound: The vasodilatory effects of the (-)-enantiomer are mediated through the L-arginine/nitric oxide pathway. researchgate.net By stimulating eNOS, this compound increases the production of NO in endothelial cells. tandfonline.com NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation. tandfonline.com Some evidence suggests this effect may be mediated through β3-adrenergic receptor agonism. researchgate.netijpsjournal.com
Synergistic Interactions between Nebivolol Enantiomers in Biological Systems
This synergistic action is crucial for its clinical efficacy. The d-enantiomer's effect on reducing heart rate and blood pressure is enhanced by the l-enantiomer (B50610), even though the l-enantiomer on its own has no significant impact on blood pressure. nih.govprografika.cl This collaboration results in a potent and sustained reduction in blood pressure. prografika.cl Furthermore, this combined action allows for effective blood pressure control without some of the undesirable effects associated with conventional beta-blockers, such as a decrease in cardiac output. nih.govresearchgate.net The independent yet complementary pharmacological actions of the d- and l-enantiomers produce a cardiovascular profile that is notably different from that of traditional beta-blockers. prografika.clresearchgate.net
| Enantiomer | Primary Pharmacological Activity | Contribution to Therapeutic Effect |
|---|---|---|
| d-Nebivolol ((+)-SRRR-nebivolol) | Selective β1-adrenoceptor antagonist | Reduces heart rate and blood pressure |
| l-Nebivolol ((-)-RSSS-nebivolol) | Stimulates endothelial nitric oxide (NO) synthesis | Induces vasodilation and enhances the hypotensive effects of the d-enantiomer |
Implications of Stereochemistry for Molecular Design and Activity
The stereochemical complexity of nebivolol has significant implications for its molecular design and biological activity. Unlike most other beta-blockers with a hydroxypropanolamine structure, where the cardiac antihypertensive activity resides in the S-enantiomer, nebivolol's activity is associated with the R-enantiomer at the hydroxyl group. nih.gov This deviation from the standard pharmacophore model for beta-blockers is thought to be related to the increased rigidity of nebivolol's structure, where two of the four chiral centers are part of a ring system. nih.gov
The distinct roles of each enantiomer highlight the importance of stereochemistry in drug design. The development of single-enantiomer drugs or specific racemic mixtures can lead to improved therapeutic profiles by isolating desired effects and minimizing potential adverse reactions. ntu.edu.sg In the case of nebivolol, the racemic mixture provides a dual mechanism of action that would not be achieved by either enantiomer alone. This underscores the potential for designing drugs where enantiomers work synergistically to produce a superior clinical outcome. The unique structure and stereochemical arrangement of nebivolol serve as a valuable case study for the rational design of new therapeutic agents with multifaceted pharmacological actions.
| Compound Name |
|---|
| This compound |
| d-Nebivolol |
| l-Nebivolol |
| Nitric Oxide |
Pharmacological Mechanisms at the Molecular and Cellular Level
Beta-Adrenergic Receptor Interaction Dynamics
Beta-1 Adrenergic Receptor Antagonism and Selectivity
(-)-Nebivolol is a potent and highly selective antagonist of the β1-adrenergic receptor. tandfonline.comresearchgate.net This selectivity is a key feature that differentiates it from other β-blockers and contributes to its specific pharmacological profile. researchgate.netjacc.org The d-isomer of nebivolol (B1214574) is primarily responsible for this selective β1-adrenoreceptor antagonist activity. researchgate.net
Studies on receptor binding have quantified the high affinity and selectivity of this compound for β1-adrenergic receptors. In vitro binding assays using rabbit lung membrane preparations, which are rich in β1-receptors, revealed a high affinity with a Ki value of 0.9 nM. nih.gov The selectivity of nebivolol for β1- over β2-adrenergic receptors is notably high, with studies in human myocardium demonstrating a 321-fold higher affinity for β1-receptors. researchgate.net This level of selectivity surpasses that of other commonly used β-blockers such as bisoprolol (B1195378) and metoprolol. researchgate.net The dissociation of nebivolol from the β1-adrenergic receptor is slow, a characteristic that contributes to its sustained action. nih.gov
The kinetic properties of ligand binding to the β1-adrenoceptor are influenced by the physicochemical properties of the ligand. researchgate.net For positively charged ligands like nebivolol, hydrophobic interactions within the binding pocket are a dominant factor in the kinetics of binding, as the extracellular surface of the β1-adrenoceptor is predominantly neutral or positively charged. nih.gov
Table 1: Comparative Binding Affinity (Ki) and Selectivity of Various β-Blockers for Human Myocardial β1- and β2-Adrenergic Receptors
| Drug | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| This compound | 0.88 | 4000 | ~321-4545 |
| Bisoprolol | - | - | 15.6 |
| Metoprolol | - | - | 4.23 |
| Carvedilol (B1668590) | - | - | 0.73 |
| Bucindolol | - | - | 0.49 |
Data compiled from multiple sources. researchgate.netrndsystems.com The selectivity ratio for this compound varies based on the specific experimental conditions and tissues used.
The interaction between a ligand and a G protein-coupled receptor (GPCR), such as the β1-adrenergic receptor, is a dynamic process involving conformational changes in the receptor. nottingham.ac.ukbiomolther.org Upon binding, a ligand can stabilize specific conformational states of the receptor, which in turn dictates the downstream signaling cascade. ahajournals.org As an antagonist, this compound binds to the β1-adrenergic receptor and prevents the conformational changes necessary for G protein activation that are typically induced by endogenous agonists like norepinephrine. nih.gov
The formation of the ligand-receptor complex can be influenced by the structure of the ligand. For some β-blockers, bulky extensions on the molecule can interact with an "extended ligand binding domain" on the receptor, potentially leading to biased signaling. nih.gov While detailed structural studies of the this compound-β1-AR complex are limited, the binding process involves a sequence of conformational adjustments in both the ligand and the receptor to achieve a stable complex. mdpi.com
Beta-3 Adrenergic Receptor Agonism and Endothelial Activation
A distinguishing characteristic of nebivolol, attributed to its l-enantiomer (B50610), is its agonist activity at β3-adrenergic receptors. researchgate.netmedcraveonline.com This β3-agonism is central to its vasodilatory effects through the activation of endothelial cells. researchgate.netuzh.ch This dual mechanism of β1-antagonism and β3-agonism sets it apart from other β-blockers. researchgate.netnih.gov
The activation of β3-adrenergic receptors on endothelial cells by nebivolol initiates a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). researchgate.netrndsystems.com Studies have shown that nebivolol stimulates eNOS, the enzyme responsible for producing nitric oxide (NO) in the endothelium. researchgate.netplos.org This effect is mediated through the β3-receptor, as it can be blocked by specific β3-antagonists and is absent in β3-knockout models. jacc.org The activation of eNOS involves the phosphorylation of the enzyme and is dependent on intracellular calcium concentrations. ahajournals.orgbioline.org.br Some research suggests that nebivolol metabolites may also play a role in eNOS activation, potentially through β2-receptor involvement in certain vascular beds. jacc.org
The activation of eNOS by nebivolol leads to an increased production of nitric oxide (NO) in the endothelium. rndsystems.commedcraveonline.comahajournals.org This has been demonstrated in various experimental models, where nebivolol administration results in a dose-dependent increase in NO release from endothelial cells. tandfonline.comahajournals.org This enhanced NO bioavailability contributes to vasodilation and improved endothelial function. medcraveonline.comnih.gov The vasodilatory effect of nebivolol is prevented by inhibitors of nitric oxide synthase, confirming the central role of the NO pathway. nih.gov Furthermore, nebivolol has been shown to reduce oxidative stress by scavenging reactive oxygen species, which in turn can further augment the bioavailability of NO. tandfonline.comnih.gov
Table 2: Summary of this compound's Actions on Nitric Oxide Production
| Mechanism | Effect | Key Mediator |
| eNOS Activation | Increases phosphorylation and activity of eNOS. | β3-Adrenergic Receptor Agonism |
| NO Production | Stimulates the release of nitric oxide from endothelial cells. | Endothelial Nitric Oxide Synthase (eNOS) |
| Oxidative Stress Reduction | Scavenges superoxide (B77818) anions, preserving NO bioavailability. | Direct antioxidant properties |
This table summarizes the key mechanisms by which this compound modulates endothelial nitric oxide production, based on findings from multiple studies. tandfonline.comresearchgate.netnih.gov
Beta-2 Adrenergic Receptor Biased Agonism and Inverse Agonism
This compound exhibits a complex interaction with the β2-adrenergic receptor (β2-AR), acting as a biased agonist and demonstrating inverse agonism. tandfonline.comnih.gov This dual functionality allows for a nuanced modulation of downstream signaling pathways, deviating from the action of traditional β2-AR antagonists.
Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. tandfonline.com In the context of the β2-AR, this compound demonstrates a bias towards the β-arrestin pathway over the classical G protein-coupled signaling cascade. plos.orgtandfonline.comnih.gov
While classical β2-AR agonists activate Gs proteins, leading to adenylyl cyclase activation and subsequent cAMP production, this compound does not significantly generate cAMP. plos.orgnih.gov Instead, it promotes the recruitment and activation of β-arrestins. plos.orgbiorxiv.org This β-arrestin-biased agonism has been shown to initiate a G protein-independent signaling cascade that can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent phosphorylation of extracellular signal-regulated kinase (ERK). plos.orgresearchgate.net This mechanism is thought to contribute to some of the unique clinical effects of nebivolol. plos.org
Furthermore, studies have highlighted the role of this biased signaling in immune cell modulation. In human T-helper cells, nebivolol's activation of the β-arrestin pathway, independent of cAMP-mediated pathways, has been shown to suppress the development of pro-inflammatory Th17 cells. biorxiv.orgfrontiersin.org This effect is attributed to the modulation of downstream signaling molecules without impacting T-cell proliferation or viability. biorxiv.org
| Receptor Pathway | This compound's Action | Key Downstream Events |
| G Protein-Coupled Pathway | Inverse Agonist | Reduction of basal cAMP production |
| Beta-Arrestin Pathway | Biased Agonist | β-arrestin recruitment, EGFR transactivation, ERK phosphorylation |
Nitric Oxide Signaling Pathway Modulation
A hallmark of this compound's action is its ability to induce vasodilation through the modulation of the nitric oxide (NO) signaling pathway. patsnap.comnih.govtandfonline.com This effect is primarily achieved by enhancing the activity of endothelial nitric oxide synthase (eNOS) and, in certain contexts, influencing inducible nitric oxide synthase (iNOS).
Endothelial Nitric Oxide Synthase (eNOS) Regulation
This compound positively regulates eNOS, the enzyme responsible for producing NO in the endothelium. patsnap.comtandfonline.com This regulation occurs through both transcriptional and post-translational mechanisms and is crucial for maintaining endothelial function.
Studies have demonstrated that nebivolol can increase the expression of eNOS at the protein level. tandfonline.com This upregulation of eNOS contributes to a greater capacity for NO production.
Post-translationally, nebivolol influences the phosphorylation status of eNOS, which is a key determinant of its activity. Specifically, nebivolol has been shown to increase the phosphorylation of eNOS at its activating site, Serine 1177, and decrease phosphorylation at inhibitory sites. plos.org This modulation of phosphorylation enhances the catalytic activity of the enzyme, leading to increased NO synthesis. The activation of the PI3K/Akt pathway is implicated in this nebivolol-induced eNOS phosphorylation. tandfonline.com
In states of endothelial dysfunction, often characterized by high levels of oxidative stress, eNOS can become "uncoupled." jacc.orgahajournals.org In this uncoupled state, eNOS produces superoxide anions (O2−) instead of NO, contributing to vascular damage. jacc.orgahajournals.org
This compound has been shown to "recouple" eNOS, restoring its ability to produce NO. jacc.orgahajournals.orgahajournals.org It achieves this by reducing oxidative stress, in part by inhibiting NADPH oxidase, a major source of vascular superoxide. jacc.orgahajournals.orgmdpi.com By decreasing superoxide levels, nebivolol prevents the depletion of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS function, thereby promoting NO synthesis over superoxide production. mdpi.comnih.gov This recoupling effect is particularly beneficial in restoring NO bioavailability in dysfunctional endothelium. ahajournals.orgjle.com
| Regulatory Mechanism | Effect of this compound | Consequence |
| eNOS Expression | Upregulation | Increased eNOS protein levels |
| eNOS Phosphorylation | Increased phosphorylation at activating sites | Enhanced eNOS catalytic activity |
| eNOS Uncoupling | Promotes recoupling | Restored NO production, reduced superoxide generation |
Inducible Nitric Oxide Synthase (iNOS) Activation and Role in Specific Cell Types
The interaction of this compound with inducible nitric oxide synthase (iNOS) appears to be context- and cell-type-dependent. While eNOS is constitutively expressed in endothelial cells, iNOS expression is typically induced by inflammatory stimuli in various cell types.
Research has indicated that in certain scenarios, nebivolol can induce the activation of iNOS. For instance, in the heart, nebivolol has been reported to induce NO release through the activation of iNOS. archivesofmedicalscience.com Another study confirmed that nebivolol can upregulate the expression of iNOS in oral squamous cell carcinoma (OSCC) cells, contributing to the activation of the NO signal pathway and subsequent anti-tumor effects. frontiersin.org The activation of iNOS in these cancer cells was linked to the induction of endoplasmic reticulum stress. frontiersin.org
However, in other contexts, such as doxorubicin-induced cardiotoxicity, nebivolol has been shown to prevent maladaptive iNOS activation, suggesting a protective role against excessive NO production in pathological conditions. archivesofmedicalscience.com These findings suggest that the effect of nebivolol on iNOS is not uniform and depends on the specific cellular environment and pathological state.
Mechanisms of Nitric Oxide Bioavailability Enhancement, Including Antioxidant Properties
This compound enhances nitric oxide (NO) bioavailability through a dual mechanism: stimulating NO production and reducing its degradation by reactive oxygen species (ROS). The l-enantiomer of nebivolol is primarily responsible for the NO-releasing effect. nih.gov This is achieved, in part, through the activation of endothelial nitric oxide synthase (eNOS). jacc.orgtandfonline.com Studies have shown that nebivolol can stimulate eNOS activity, leading to increased NO production in endothelial cells. tandfonline.com
A key aspect of nebivolol's action is its potent antioxidant activity. capes.gov.brnih.gov It has been shown to reduce intracellular oxidative stress by scavenging superoxide anions (O2•−). tandfonline.com This is significant because superoxide can react with NO to form peroxynitrite, a potent oxidant that reduces NO bioavailability and contributes to endothelial dysfunction. capes.gov.brahajournals.org By reducing superoxide levels, nebivolol helps preserve the vasodilatory and protective effects of NO. jacc.org In hypertensive animal models, nebivolol treatment has been shown to inhibit eNOS uncoupling, a state where the enzyme produces superoxide instead of NO, thereby restoring the balance in favor of NO production. capes.gov.brnih.gov This antioxidant effect is attributed to its unique chemical structure, containing two benzopyran ring systems, and its ability to inhibit NADPH oxidase, a major source of ROS in the vasculature. frontiersin.orgdovepress.comphysiology.orgnih.gov The antioxidant properties of nebivolol and its enantiomers are not a common feature of all beta-blockers, as demonstrated by the lack of similar effects with atenolol. capes.gov.brnih.gov
Intracellular Signal Transduction Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. frontiersin.orgnih.govmdpi.com Research indicates that nebivolol can inhibit the phosphorylation of key MAPK members, such as p38 MAPK and c-Jun N-terminal kinase (JNK). mdpi.comnih.govresearchgate.net For instance, in a model of renal ischemia-reperfusion injury, nebivolol significantly decreased the activation of p38 MAPK signaling. nih.govresearchgate.net This inhibitory effect on p38 MAPK is thought to contribute to the regulation of inflammation and apoptosis. researchgate.net
However, the effect of nebivolol on another MAPK family member, extracellular signal-regulated kinase (ERK), appears to be more complex and context-dependent. Some studies suggest that nebivolol does not inhibit ERK phosphorylation, while others indicate a time-dependent phosphorylation of ERK. nih.govnih.govresearchgate.net It has been proposed that nebivolol may act as a biased agonist, signaling through G protein-coupled receptor kinase (GRK)/β-arrestin pathways to activate ERK, independent of traditional Gαs signaling. nih.govresearchgate.net This biased agonism could lead to specific downstream effects, such as the transactivation of the epidermal growth factor receptor (EGFR). nih.govresearchgate.net
Protein Kinase B (AKT) Signaling Pathway Interactions
The Protein Kinase B (AKT) signaling pathway is a crucial regulator of cell survival, growth, and metabolism. This compound interacts with the AKT pathway, often in a manner that promotes cell survival and function. In the context of endothelial cells, nebivolol has been shown to increase the phosphorylation and activation of AKT. physiology.orgjst.go.jpnih.gov This activation is significant because AKT can, in turn, phosphorylate and activate eNOS, leading to increased NO production. physiology.org
However, the role of the PI3K/AKT pathway in nebivolol-induced vasorelaxation is not universally observed and may depend on the specific vascular bed and experimental conditions. nih.gov In some studies, inhibitors of PI3K and AKT did not block the vasodilatory effects of nebivolol. nih.gov In other contexts, such as in vascular smooth muscle cells, higher concentrations of nebivolol have been found to inhibit bFGF-induced AKT phosphorylation. nih.gov Furthermore, in models of renal ischemia-reperfusion injury and sepsis-induced hepatotoxicity, nebivolol has been shown to induce AKT activation or inhibit its phosphorylation, respectively, highlighting the context-dependent nature of its interaction with this pathway. mdpi.comnih.govresearchgate.net
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. frontiersin.orgbiorxiv.orgnih.gov this compound has demonstrated the ability to inhibit the activation of the NF-κB pathway, contributing to its anti-inflammatory effects. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.govnih.gov This inhibition is achieved by preventing the phosphorylation of the NF-κB p65 subunit. frontiersin.orgbiorxiv.orgnih.govnih.gov By suppressing NF-κB activation, nebivolol can downregulate the expression of pro-inflammatory genes. behmedicalbulletin.org
Studies have shown that in T helper cells, nebivolol's inhibition of NF-κB p65 phosphorylation occurs without affecting CREB phosphorylation, suggesting a selective, non-canonical signaling mechanism. frontiersin.orgbiorxiv.orgnih.govnih.gov This selective transcriptional control is thought to be mediated through a β2-AR-dependent pathway. frontiersin.orgbiorxiv.orgnih.govnih.gov In models of renal ischemia-reperfusion injury, nebivolol has also been found to significantly decrease the activation of NF-κB. nih.govresearchgate.net
Endoplasmic Reticulum (ER) Stress Induction and Integrated Stress Response
Recent research has uncovered a novel mechanism of this compound involving the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the integrated stress response (ISR). frontiersin.orgresearchgate.netnih.govnih.gov In oral squamous cell carcinoma (OSCC) cells, nebivolol was found to activate the ER stress signaling pathway, leading to an increase in the expression of inducible nitric oxide synthase (iNOS). frontiersin.orgresearchgate.netnih.gov This, in turn, triggers the ISR, a cellular program that responds to various stressors and can lead to cell growth arrest. frontiersin.orgnih.gov
The activation of the ISR by nebivolol is characterized by the increased expression of ISR genes, including the transcription factor ATF4. frontiersin.orgnih.gov In Goto-Kakizaki rats, a model of type 2 diabetes, nebivolol treatment reduced the expression of ER stress markers such as ATF6, GRP78, and CHOP, suggesting that nebivolol can ameliorate endothelial insulin (B600854) resistance by inhibiting ER stress. jst.go.jpnih.gov
Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation
The interaction of this compound with mitochondria is multifaceted. In some contexts, it appears to protect against mitochondrial dysfunction, while in others, it can induce it. For instance, in a model of angiotensin II-induced pathology in cardiomyoblasts, pretreatment with nebivolol alleviated impaired mitochondrial biogenesis and reduced mitochondrial ROS generation. researchgate.netnih.gov Nebivolol has also been shown to stimulate mitochondrial biogenesis in adipocytes through a β3-AR/eNOS/cGMP-dependent pathway. osti.govnih.gov This was evidenced by an increased mitochondrial DNA copy number and expression of transcription factors involved in mitochondrial synthesis. osti.govnih.gov
Conversely, in oral squamous cell carcinoma cells, nebivolol has been reported to induce mitochondrial dysfunction. frontiersin.orgnih.govmdpi.com This dysfunction is characterized by a significant reduction in the oxygen consumption rate, including basal respiration and ATP production. mdpi.com The accumulation of dysfunctional mitochondria with an impaired electron transport chain leads to increased ROS production, ultimately contributing to cell death. frontiersin.orgresearchgate.netnih.gov In Zucker obese rats, nebivolol treatment improved mitochondrial structure and sarcomere organization in the myocardium. ahajournals.org
Ryanodine (B192298) Receptor-Mediated Calcium Release Inhibition
This compound has been identified as an inhibitor of cardiac ryanodine receptor (RyR2)-mediated spontaneous calcium release, a mechanism implicated in certain cardiac arrhythmias. ijcva.orgnih.gov This action is considered a pleiotropic effect, distinct from its beta-1 adrenergic receptor blockade. nih.gov Research indicates that among a range of beta-blockers, only this compound and carvedilol have demonstrated this specific inhibitory effect on RyR2. ijcva.orgijcva.org
Detailed investigations have revealed that this compound suppresses store-overload induced Ca2+ release (SOICR), which is the spontaneous release of calcium from the sarcoplasmic reticulum when its calcium stores are overloaded. nih.govresearchgate.net This is a critical factor in the pathophysiology of Ca2+-triggered arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.gov The inhibitory action of this compound on SOICR has been shown to be independent of nitric oxide synthase (NOS) stimulation, a pathway associated with its vasodilatory effects. nih.govresearchgate.net
Studies utilizing single-cell calcium imaging in HEK293 cells expressing RyR2 have demonstrated that this compound effectively suppresses spontaneous Ca2+ oscillations. nih.gov This effect is dose-dependent. Furthermore, the non-beta-blocking enantiomer, l-nebivolol, also exhibits this inhibitory effect on SOICR, indicating that the mechanism is separate from its beta-adrenergic receptor antagonism. nih.govresearchgate.net
The mechanism of inhibition involves a direct interaction with the RyR2 channel. This compound has been shown to reduce the opening of single RyR2 channels. nih.gov This leads to an increase in the thresholds for both the activation and termination of SOICR. nih.govresearchgate.net By elevating the luminal calcium concentration required to initiate and to terminate spontaneous release, this compound stabilizes the RyR2 channel and prevents aberrant calcium waves. researchgate.net
Research in animal models of CPVT has further substantiated these findings, showing that this compound can suppress ventricular tachycardias. nih.gov This suggests that the RyR2-targeted action of this compound is a key component of its antiarrhythmic properties, particularly for arrhythmias driven by abnormal diastolic Ca2+ release. ijcva.orgnih.gov
| Parameter | Control (DMSO) | Nebivolol (10 µM) | Nebivolol (30 µM) |
| Cells with Spontaneous Ca2+ Oscillations (%) | 100% | 58% | 15% |
| SOICR Activation Threshold (mM [Ca2+]L) | 1.15 ± 0.03 | 1.34 ± 0.03 | Not specified |
| SOICR Termination Threshold (mM [Ca2+]L) | 0.65 ± 0.02 | 0.84 ± 0.02 | Not specified |
Structure Activity Relationships Sar and Molecular Modeling
Elucidation of Pharmacophoric Requirements for Receptor Binding
The high-affinity binding of Nebivolol (B1214574) isomers to the β1-adrenergic receptor is governed by a specific set of pharmacophoric features. A pharmacophore is the three-dimensional arrangement of essential functional groups that a molecule must possess to interact with a specific biological target. For Nebivolol, these features are primarily located in its characteristic ethanolamine (B43304) side chain and its bis-chroman core.
Key interactions identified through SAR studies include:
The Ethanolamine Moiety: This is a classic feature of β-adrenoreceptor antagonists. The protonated secondary amine forms a critical ionic bond with the highly conserved aspartic acid residue (Asp121 in the human β1AR) in transmembrane helix 3 (TM3) of the receptor. The hydroxyl group on the chiral carbon of this side chain acts as a hydrogen bond donor, typically interacting with serine residues (e.g., Ser212 and Ser215 in TM5).
The Chroman Rings: The two chroman ring systems provide extensive hydrophobic and aromatic interactions within the receptor's binding pocket. The ether oxygen atom within each chroman ring is a key hydrogen bond acceptor, capable of forming a hydrogen bond with asparagine residues (e.g., Asn312 in TM7).
Aromatic Fluorine Substituents: The fluorine atoms at the 6-position of each chroman ring contribute to the molecule's binding affinity. They enhance hydrophobic interactions and can modulate the electronic properties of the aromatic system, potentially influencing π-π stacking interactions with aromatic residues like phenylalanine in the binding site.
The combination of these features creates a robust network of interactions that anchor the molecule firmly within the β1-adrenergic receptor's binding pocket, defining its high potency and selectivity.
| Pharmacophoric Feature | Chemical Group | Proposed Interaction Type | Key Interacting Receptor Residue (Example) |
|---|---|---|---|
| Cationic Amine | Secondary Amine (-NH-) on the ethanolamine chain | Ionic Bond / Salt Bridge | Aspartic Acid (e.g., Asp121) |
| Hydrogen Bond Donor | Hydroxyl Group (-OH) on the ethanolamine chain | Hydrogen Bond | Serine (e.g., Ser212, Ser215) |
| Hydrogen Bond Acceptor | Ether Oxygen (-O-) in the chroman rings | Hydrogen Bond | Asparagine (e.g., Asn312) |
| Aromatic/Hydrophobic Moiety | Bis-chroman Ring System | Hydrophobic & Aromatic (π-π) Interactions | Phenylalanine, Tryptophan |
Impact of Chiral Centers on Receptor Selectivity and Efficacy
Nebivolol possesses four chiral centers, leading to a total of 16 possible stereoisomers. The commercially available drug is a racemic mixture of two enantiomers: (+)-SRRR-Nebivolol (d-Nebivolol) and (-)-RSSS-Nebivolol (l-Nebivolol). The stereochemistry at these centers has a profound and differential impact on the biological activity, a classic example of receptor stereoselectivity.
(+)-SRRR-Nebivolol (d-Nebivolol): This enantiomer is responsible for the vast majority of the β1-adrenergic receptor antagonism. Its (S,R,R,R) configuration allows for an optimal three-dimensional fit into the β1-receptor binding pocket, maximizing the pharmacophoric interactions described previously. It exhibits approximately 100- to 300-fold higher affinity for the β1-receptor than its enantiomer, (-)-RSSS-Nebivolol. This high degree of stereoselectivity underscores the precise geometric requirements of the receptor's binding site.
This functional separation, where one enantiomer mediates β-blockade and the other mediates NO-dependent vasodilation, is a hallmark of Nebivolol's pharmacology and a direct consequence of the differential recognition of its chiral centers by distinct biological targets.
| Stereoisomer | Common Name | Stereochemical Configuration | Primary Pharmacological Activity | Relative β1-Adrenergic Receptor Affinity |
|---|---|---|---|---|
| (-)-RSSS-Nebivolol | l-Nebivolol | (R,S,S,S) | Nitric Oxide (NO) potentiation; weak β1-antagonism | Low (Baseline) |
| (+)-SRRR-Nebivolol | d-Nebivolol | (S,R,R,R) | Potent and selective β1-adrenergic receptor antagonism | High (~100-300x greater than l-Nebivolol) |
Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool for rationalizing the SAR of Nebivolol and predicting the activity of novel analogues. These in silico methods provide detailed, atom-level insights that complement experimental data.
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For Nebivolol and its analogues, a typical QSAR analysis involves synthesizing or modeling a library of related compounds with variations in substituents or structural motifs. For each compound, a set of physicochemical or structural parameters, known as molecular descriptors (e.g., lipophilicity (logP), molar refractivity, dipole moment, electronic properties), is calculated.
Statistical methods, such as multiple linear regression, are then used to derive an equation that links these descriptors to the observed biological activity (e.g., receptor binding affinity, IC50). A hypothetical QSAR model for β1-receptor antagonism might look like:
log(1/Ki) = c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) + constant
Such models can reveal that properties like high lipophilicity and specific electronic distributions on the chroman rings are positively correlated with binding affinity, while excessive steric bulk at certain positions is detrimental. These models are valuable for prioritizing which novel analogues to synthesize and test.
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor. Using high-resolution crystal structures of the β1-adrenergic receptor, researchers can dock the different stereoisomers of Nebivolol into the binding site.
Docking studies consistently show that (+)-SRRR-Nebivolol achieves a lower-energy, more stable binding pose than (-)-RSSS-Nebivolol. The simulations visualize the key hydrogen bonds between the ethanolamine moiety and residues like Asp121 and Ser212, as well as the hydrophobic and π-stacking interactions of the chroman rings within the pocket.
Molecular Dynamics (MD) simulations take this a step further. After docking, an MD simulation models the movement of every atom in the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose, revealing how the ligand and receptor mutually adapt. For Nebivolol, MD simulations can confirm the stability of the key hydrogen bond network and evaluate the conformational flexibility of the ligand within the binding site, providing a dynamic picture of the binding event.
Design and Synthesis of Novel Analogues and Derivatives for Mechanistic Probes
Building on the insights from SAR and computational studies, medicinal chemists design and synthesize novel analogues of Nebivolol. These new molecules serve as mechanistic probes to answer specific questions about its function. The goal is not necessarily to create a better drug, but to systematically dissect the roles of different structural components.
Modifications are strategically made to specific parts of the Nebivolol scaffold:
Aromatic Ring Substitution: The fluorine atoms can be replaced with other halogens (Cl, Br) or with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups. Synthesizing these analogues helps to precisely map the electronic and steric requirements of the sub-pocket that accommodates the chroman rings.
Ethanolamine Side Chain Modification: Altering the length of the chain or replacing the secondary amine with a tertiary amine can probe the geometric constraints of the ionic and hydrogen-bonding interactions. These analogues often show significantly reduced β-receptor affinity, confirming the critical nature of the original side chain.
Inter-ring Linker Alteration: The flexible C2-linker between the two chroman moieties is crucial for allowing the molecule to adopt its optimal binding conformation. Analogues with more rigid linkers (e.g., cyclopropyl) or different chain lengths are synthesized to investigate the importance of this conformational flexibility for both β1-receptor binding and NO-potentiating activity.
By synthesizing an analogue that retains NO activity but has negligible β1-receptor affinity, for instance, researchers can more clearly study the NO-mediated pathway in isolation. These probes are invaluable for decoupling the compound's dual mechanisms of action.
| Structural Modification Site | Example Modification | Investigative Rationale / Purpose |
|---|---|---|
| 6,6'-Positions of Chroman Rings | Replace fluorine atoms with chlorine or methyl groups | To probe the influence of substituent size (sterics) and electronic properties on binding affinity. |
| Ethanolamine Side Chain | N-alkylation (conversion of secondary to tertiary amine) | To confirm the essential role of the secondary amine's proton in forming the ionic bond with the receptor's aspartate residue. |
| Inter-ring Linker | Introduction of a double bond or cyclopropane (B1198618) ring | To evaluate the role of conformational flexibility in allowing the molecule to adopt the correct 3D shape for optimal receptor fit. |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis Approaches for (-)-Nebivolol
The development of stereoselective methods is crucial for the efficient synthesis of this compound's enantiomeric components. These approaches primarily rely on asymmetric catalysis and enzymatic biocatalysis to create the chiral centers with high fidelity.
Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure intermediates for Nebivolol (B1214574). Key strategies include the Sharpless Asymmetric Epoxidation (SAE) and transition-metal-catalyzed kinetic resolutions.
One prominent method involves the SAE of an E-allylic alcohol precursor that bears a free phenolic hydroxyl group. researchgate.net This reaction utilizes diethyl tartrate (DET) as a chiral catalyst to create chiral epoxides. researchgate.net These epoxides then undergo an intramolecular, 6-exo-selective cyclization, where the internal phenoxide anion opens the epoxide ring to form the chiral chromane (B1220400) structure as a single diastereomer. researchgate.net
Another powerful technique is the kinetic resolution of racemic intermediates. For instance, a Zirconium-catalyzed kinetic resolution of racemic cycloheptenyl styrenyl ethers has been employed. researchgate.net This method uses enantiomers of an (EBTHI)Zr catalyst to effectively separate racemic intermediates, leading to the formation of the required chiral nonracemic 2-substituted chromenes. researchgate.netgoogle.com The Sharpless asymmetric dihydroxylation has also been explored as a source of chirality to generate key vicinal diol intermediates. d-nb.info
Table 1: Asymmetric Catalysis Methods in Nebivolol Synthesis
| Catalytic Method | Catalyst/Reagent | Substrate Type | Key Transformation | Ref |
|---|---|---|---|---|
| Sharpless Asymmetric Epoxidation (SAE) | Ti(OiPr)₄, Diethyl Tartrate (DET) | E-allylic alcohol with phenolic OH | Asymmetric epoxidation followed by intramolecular cyclization | researchgate.net, researchgate.net |
| Zr-Catalyzed Kinetic Resolution | (EBTHI)Zr Catalyst | Racemic chroman fragments / styrenyl ethers | Kinetic resolution to separate enantiomeric intermediates | researchgate.net, google.com |
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Olefinic precursors | Creation of chiral vicinal diols | d-nb.info |
Biocatalysis offers a highly selective and environmentally favorable alternative for producing chiral precursors of Nebivolol. acs.org Two main enzymatic strategies have proven effective: the stereoselective hydrolysis of esters and the asymmetric reduction of ketones.
A well-documented approach begins with a racemic mixture of a 6-fluorochroman-2-carboxylic acid ester. google.comgoogle.com A fungal esterase (lipase), particularly from the genus Ophiostoma, is used to selectively hydrolyze one enantiomer. google.com This enantioselective hydrolysis yields an R-acid and an S-ester, each with a high enantiomeric excess (often >90%), which can then be easily separated via acid-base extraction. google.comgoogle.com
More recently, the asymmetric reduction of the prochiral ketone, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, has been established as a critical step. acs.orgnih.gov By identifying and utilizing four distinct, highly stereoselective alcohol dehydrogenases (ADHs), researchers can synthesize all four stereoisomers of the corresponding chloroalcohol, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol. acs.orgnih.gov This enzymatic reduction achieves excellent enantiomeric excess (>99%) and high yields, providing the essential chiral building blocks for the final coupling steps. acs.orgnih.govgoogleapis.comgoogle.com
Table 2: Enzymatic Biocatalysis in Nebivolol Synthesis
| Enzymatic Method | Enzyme Type | Substrate | Product | Ref |
|---|---|---|---|---|
| Enantioselective Hydrolysis | Fungal Esterase/Lipase (Ophiostoma novo-ulmi) | Racemic 6-fluorochroman-2-carboxylate | (R)-6-fluorochroman-2-carboxylic acid and (S)-6-fluorochroman-2-carboxylate | google.com, |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Stereoisomers of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | acs.org, nih.gov |
Synthetic Pathways to Key Intermediates
The synthesis of this compound is convergent, typically involving the preparation of two distinct chiral chromane fragments that are later coupled. The chemistry of chromane epoxides and subsequent amination reactions are central to these pathways.
The 6-fluoro-2-oxiranyl-chroman (chromane epoxide) is a critical intermediate in many synthetic routes. researchgate.net The formation of this epoxide sets one of the chiral centers on the chromane ring. However, this process can yield a mixture of diastereomers. rotachrom.com
The core structure of Nebivolol is assembled by coupling two chromane fragments via a central nitrogen atom. A common strategy involves the reaction of a chiral chromane epoxide with a chiral amino alcohol. googleapis.com
Typically, a chiral 6-fluoro-chromane epoxide is reacted with a chiral 2-amino-1-(6-fluorochroman-2-yl)ethanol intermediate. researchgate.net The nucleophilic amine opens the epoxide ring to form the N-C bond. Often, the amine is protected, for example with a benzyl (B1604629) group, which requires a final debenzylation step, commonly achieved through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst. google.com This coupling reaction must be carefully controlled to ensure the correct pairing of enantiomers—(R,R)-epoxide with (S,S)-amino alcohol and (S,S)-epoxide with (R,R)-amino alcohol—to produce the precursors for d- and l-Nebivolol, respectively. googleapis.com
Purification and Separation Techniques for Stereoisomers in Synthesis
Due to the presence of four chiral centers, the synthesis of Nebivolol can produce a complex mixture of up to 10 possible stereoisomers. google.com The final and most critical purification challenge is the isolation of the desired racemic mixture of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol from unwanted diastereomers. googleapis.com
Fractional crystallization is a widely used industrial method for this purpose. googleapis.com The hydrochloride salt of N-benzyl Nebivolol can be crystallized to separate the desired diastereomers from the crude mixture. googleapis.com After the final debenzylation step, the Nebivolol base is obtained. A key optimization involves mixing the equimolar amounts of the separate l- and d-benzyl Nebivolol intermediates before the final hydrogenation step, which can improve yield and purity.
High-performance liquid chromatography (HPLC) is an indispensable analytical technique to verify the purity of the final product and is also used for preparative separation of stereoisomers, especially on a smaller scale. rotachrom.comresearchgate.net The development of chiral stationary phases and specific mobile phase systems allows for the effective separation of all Nebivolol isomers, ensuring the final product meets stringent purity requirements. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | (S,R,R,R)-Nebivolol / (R,S,S,S)-Nebivolol racemate |
| (S,R,R,R)-Nebivolol | d-Nebivolol |
| (R,S,S,S)-Nebivolol | l-Nebivolol |
| 6-fluorochroman-2-carboxylic acid ester | - |
| 6-fluorochroman-2-carboxylic acid | - |
| 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Nebivolol chloroketone precursor |
| 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | Nebivolol chloroalcohol precursor |
| 6-fluoro-2-oxiranyl-chroman | Chromane epoxide |
| 2-amino-1-(6-fluorochroman-2-yl)ethanol | Nebivolol amino alcohol intermediate |
| Diethyl tartrate | DET |
| Benzylamine | - |
Chromatographic Resolution Methods
Chromatographic techniques are pivotal in the separation of stereoisomers of nebivolol and its intermediates. High-performance liquid chromatography (HPLC) and column chromatography are extensively utilized to resolve the complex mixtures generated during synthesis.
The synthesis of nebivolol often involves the reaction of two key epoxide intermediates, which can result in a mixture of diastereomers. google.comgoogle.com Column chromatography is a frequently employed method to separate these isomeric mixtures. For instance, a mixture of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran isomers can be separated by column chromatography to yield the desired A-isomer and B-isomer in different fractions. google.comgoogle.com
High-performance liquid chromatography (HPLC) is another powerful tool for both analytical and preparative-scale separations of nebivolol and its related compounds. bezmialemscience.orggoogle.com Reversed-phase HPLC methods have been developed for the quantitative analysis of nebivolol and its impurities. bezmialemscience.orgnih.gov These methods often utilize C18 columns with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). bezmialemscience.orgnih.govscispace.com Gradient elution is sometimes employed to achieve optimal separation of all components. bezmialemscience.orgbezmialemscience.org The detection is commonly performed using a UV detector at a wavelength around 265-282 nm. scispace.combezmialemscience.org
The effectiveness of a chromatographic separation is assessed by several parameters, including resolution (R), theoretical plates (N), and tailing factor, which are crucial for ensuring the purity of the isolated isomers. bezmialemscience.orgbezmialemscience.org Stability-indicating HPLC methods have also been developed to separate the drug from its degradation products formed under various stress conditions, such as acid or base hydrolysis and oxidation. nih.govderpharmachemica.com
Table 1: Examples of Chromatographic Conditions for Nebivolol Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (150 mm x 4.6 mm, 2.6 μm) bezmialemscience.orgbezmialemscience.org | Phenomenex Gemini C-18 (250 x 4.6 mm, 5 μm) nih.gov | C18 (250 mm x 4.6 mm, 5 µm) derpharmachemica.com |
| Mobile Phase | Acetate buffer (pH 4.5) and Acetonitrile (gradient elution) bezmialemscience.orgbezmialemscience.org | Methanol:Acetonitrile:0.02 M Potassium dihydrogen phosphate (B84403) (60:30:10, v/v/v; pH 4.0) nih.gov | Methanol:Water (80:20 v/v, pH 7.2) derpharmachemica.com |
| Flow Rate | 1.3 mL/min bezmialemscience.orgbezmialemscience.org | Not Specified | 1.0 ml/min derpharmachemica.com |
| Detection | 265 nm bezmialemscience.org | Not Specified | 222 nm derpharmachemica.com |
| Internal Standard | Not Specified | Chlorzoxazone scispace.com | Not Specified |
Recrystallization for Diastereomeric Separation
Fractional crystallization is a classical yet effective technique for the separation of diastereomers on a large scale. This method relies on the differences in solubility between diastereomeric salts in a particular solvent system.
In the synthesis of nebivolol, fractional crystallization is often employed to separate the desired (RSSS + SRRR) diastereomeric pair from the undesired isomers. epo.org One approach involves the formation of salts, such as hydrochloride or oxalate (B1200264) salts, of the N-benzyl nebivolol intermediate. google.comgoogleapis.com The different diastereomeric salts exhibit varying solubilities, allowing for their separation through crystallization. For instance, the oxalate salt of benzylated nebivolol has been used to separate the desired (RSSS + SRRR) isomers from the undesired (RSRR + SRSS) diastereomers due to solubility differences. google.com
However, direct crystallization of nebivolol hydrochloride from a mixture of diastereomers has been reported to result in low yields of the desired product. epo.org To improve the efficiency of separation, various solvent systems have been investigated. A patented method describes the use of an alcohol solvent or a mixed solvent of an alcohol and an alkane for the crystallization of a nebivolol hydrochloride intermediate mixture. google.comebsip.com In this process, the SS/RR diastereomer is first crystallized out at a lower temperature. The mother liquor is then concentrated and subjected to another crystallization at a different temperature to isolate the RS/SR diastereomer. google.com The choice of solvents, such as methanol, ethanol, and t-butanol, and the crystallization temperature are critical parameters that influence the yield and purity of the separated diastereomers. google.com
The efficiency of fractional crystallization can be enhanced by careful selection of the solvent and optimization of the crystallization conditions. For instance, solvents like toluene, acetonitrile, and C1-C3 alcohols have been cited for the fractional crystallization of nebivolol intermediates. epo.org
Table 2: Examples of Recrystallization Methods for Nebivolol Intermediate Separation
| Diastereomeric Mixture | Solvent System | Key Steps | Outcome | Reference |
| Nebivolol Hydrochloride Intermediates | Methanol and t-Butanol (1:1) | 1. Dissolve at room temp. 2. Cool to -3°C and crystallize. 3. Filter to get SS/RR solid. 4. Evaporate mother liquor, add 5% mixed solvent, cool to 10°C and crystallize. 5. Filter to get RS/SR solid. | Single pass yield of 42% for SS/RR and RS/SR solids with ≥90% purity. | google.com |
| Nebivolol Hydrochloride Intermediates | Ethanol and t-Butanol (1:1) | 1. Dissolve at room temp. 2. Cool to -4°C and crystallize. 3. Filter to get SS/RR solid. 4. Evaporate mother liquor, add 8% mixed solvent, cool to 8°C and crystallize. 5. Filter to get RS/SR solid. | Single pass yield of 55% for SS/RR and RS/SR solids with ≥95% and ≥98% purity respectively. | google.com |
| (±)-[2R[1S, 5S(S)]]+ [2R[1S[5R(S)]]]-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] hydrochloride | Ethanol | Fractional crystallization | Low yield (6.6%) of Nebivolol Hydrochloride. | epo.org |
Preclinical Pharmacokinetics and Metabolism Research
Enantioselective Absorption and Distribution Studies in Preclinical Models
Preclinical studies in animal models have demonstrated stereoselectivity in the pharmacokinetics of nebivolol's enantiomers. In a study involving male Wistar rats, both normotensive and N(G)-nitro-l-arginine methyl ester (L-NAME) induced hypertensive rats exhibited enantioselective pharmacokinetics for nebivolol (B1214574) following intravenous administration. Specifically, the clearance and volume of distribution of l-nebivolol were found to be significantly greater than those of the d-enantiomer in both groups of rats nih.gov.
Further research in male Sprague-Dawley rats suggested that the gut is a primary site for the pre-systemic loss of nebivolol, contributing to its low oral bioavailability nih.govresearchgate.net. This study indicated that while there was significant loss of both enantiomers in the gut, the passage of the enantiomers across the gut wall did not show evidence of stereoselectivity nih.gov. The observed stereoselectivity in the systemic pharmacokinetics of nebivolol is therefore more likely attributable to differences in plasma protein binding between the enantiomers nih.govresearchgate.net. In dogs, studies have also been conducted to determine the pharmacokinetic parameters of both d-nebivolol and l-nebivolol fda.govnih.gov.
| Parameter | l-Nebivolol | d-Nebivolol | Observation |
|---|---|---|---|
| Clearance | Significantly Greater | Significantly Lower | Observed in both normotensive and L-NAME hypertensive rats. nih.gov |
| Volume of Distribution | Significantly Greater | Significantly Lower |
Metabolic Pathways and Enzyme Systems
Nebivolol undergoes extensive metabolism, primarily in the liver nih.govnih.gov. The main metabolic pathways identified are glucuronidation and hydroxylation mediated by the cytochrome P450 system nih.govdrugbank.com. Other metabolic routes include N-dealkylation and oxidation drugbank.comnih.gov.
The metabolism of nebivolol is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system nih.govnih.govresearchgate.net. This enzyme is responsible for the hydroxylation of the parent compound drugbank.com. Genetic polymorphism in the CYP2D6 gene leads to different metabolic phenotypes, primarily extensive metabolizers (EMs) and poor metabolizers (PMs) nih.govresearchgate.net.
Direct glucuronidation of nebivolol is a major metabolic pathway nih.govnih.gov. The resulting glucuronide conjugates are considered the predominant circulating metabolites clinpgx.org. In addition to the parent drug, the hydroxylated metabolites of nebivolol can also undergo glucuronidation fda.gov.
Both the aromatic hydroxylated and alicyclic oxidized metabolites of nebivolol are pharmacologically active, contributing to the β-blocking activity of the drug nih.govdrugbank.comnih.gov. In contrast, the N-dealkylated metabolites and the glucuronides are considered inactive drugbank.comnih.gov. The formation of these active metabolites is crucial, particularly in extensive metabolizers, as they compensate for the lower plasma levels of the parent drug semanticscholar.org.
| Metabolite Type | Activity | Metabolic Pathway |
|---|---|---|
| Aromatic Hydroxyl Metabolites | Active drugbank.comnih.gov | CYP2D6-mediated hydroxylation drugbank.com |
| Alicyclic Oxidized Metabolites | Active drugbank.comnih.gov | Oxidation nih.gov |
| Glucuronide Conjugates | Inactive drugbank.comnih.gov | Glucuronidation drugbank.com |
| N-dealkylated Metabolites | Inactive drugbank.comnih.gov | N-dealkylation nih.gov |
Protein Binding Characteristics in Biological Matrices
This compound is highly bound to plasma proteins, with approximately 98% of the drug being bound nih.govnih.govdrugbank.comwikipedia.orgmedscape.com. The primary binding protein is albumin nih.govnih.govdrugbank.comwikipedia.org. This high degree of protein binding is a key characteristic influencing its distribution and pharmacokinetic profile. In vitro studies in rats have also examined the serum protein binding of the nebivolol enantiomers nih.gov.
Disposition in Animal Models: Clearance and Volume of Distribution
Preclinical studies in animal models have provided insights into the disposition of this compound. As mentioned, studies in rats have shown that the clearance and volume of distribution are enantioselective, with l-nebivolol having significantly greater values for both parameters compared to d-nebivolol nih.gov. In a study with hypertensive fructose-fed rats, a reduction in nebivolol clearance was observed compared to control rats after the administration of a higher dose researchgate.net.
In dogs, the hemodynamic effects of nebivolol, including a decrease in total peripheral vascular resistance and an increase in cardiac output, have been documented semanticscholar.org. Pharmacokinetic parameters have also been determined in beagle dogs following single and repeated oral administration fda.gov.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone for the separation and quantification of (-)-Nebivolol, particularly for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used methods.
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the determination of nebivolol (B1214574) in its commercial formulations. wjpmr.com Method development often involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve a symmetric peak with a reasonable retention time. wjpmr.comglobalresearchonline.net For instance, a validated RP-HPLC method utilized a mobile phase of methanol (B129727) and KH2PO4 buffer (pH 4.5) in a 55:45 ratio with a C18 column, achieving a retention time of 2.6 minutes for nebivolol hydrochloride. wjpmr.comnih.gov
Validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). wjpmr.comnih.gov Linearity is typically established over a specific concentration range, with correlation coefficients (r²) consistently exceeding 0.999. wjpmr.comnih.gov
Chiral HPLC methods are essential for the separation of nebivolol's enantiomers, (+)-RRRS-nebivolol and (-)-SSSR-nebivolol. These methods often use polysaccharide-based chiral stationary phases. One such method achieved baseline separation of the enantiomers within 12 minutes using an amylase-based column and a mobile phase of n-heptane-ethanol-DEA (85:15:0.1, v/v). nih.govresearchgate.net Another novel method successfully separated all ten stereoisomers of nebivolol using a Chiralpak AD-3 column. nih.govsemanticscholar.org
| Method Type | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) | Methanol:KH2PO4 buffer (pH 4.5) (55:45) | 1.3 | 280 | 12.5-37.5 µg/mL | wjpmr.com |
| RP-HPLC | Ace C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30) | 1.0 | 282 | 0.25-8.0 µg/mL | globalresearchonline.net |
| Chiral HPLC | 3-AmyCoat (150 x 46 mm) | n-heptane:ethanol:DEA (85:15:0.1) | 3.0 | 225 | 0.10-1.0 mg/mL | nih.govresearchgate.net |
| Chiral LC | Chiralpak AD-3 (250 x 4.6 mm, 3 µm) | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1) | Not Specified | 280 | Not Specified | nih.govsemanticscholar.org |
For the highly sensitive and selective quantification of this compound, especially in biological matrices like human plasma, LC-MS/MS is the method of choice. These bioanalytical methods are crucial for pharmacokinetic studies. A validated LC-MS/MS method has been developed for the simultaneous determination of the S-RRR and R-SSS enantiomers of nebivolol in human plasma. analchemres.org This method employed a solid-phase extraction technique for sample cleanup and a chiral column for separation. analchemres.org
Quantification is typically performed using multiple reaction monitoring (MRM) mode, which enhances specificity. For nebivolol, the precursor-to-product ion transition m/z 406.00 → 151.00 is often monitored. nih.gov The use of a deuterated internal standard, such as nebivolol-D4, is common to ensure accuracy. analchemres.orgnih.gov These methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range, for instance, a sensitivity of 10 pg/mL has been reported. researchgate.netresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Extraction Method | Solid Phase Extraction (Ion Exchange) | analchemres.org |
| Chromatographic Column | Chiral Column | analchemres.org |
| Mobile Phase | Acetonitrile (B52724): Ammonium (B1175870) carbonate in water (80:20 v/v) | analchemres.org |
| Flow Rate | 0.9 mL/min | analchemres.org |
| Ionization Mode | Positive Ion Electrospray | analchemres.org |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | analchemres.org |
| Linearity Range | 20.0 to 6000 pg/mL | analchemres.org |
HPTLC offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of nebivolol in pharmaceutical dosage forms. ijpsonline.com This technique involves spotting the sample on a pre-coated silica (B1680970) gel 60F254 plate, which is then developed in a suitable mobile phase. ijpsonline.comijpcsonline.com For nebivolol, a mobile phase consisting of ethyl acetate, toluene, methanol, and ammonium hydroxide (B78521) (1:6:2:0.1 v/v/v/v) has been successfully used, yielding an Rf value of 0.33. ijpsonline.com
Densitometric analysis is performed at the wavelength of maximum absorbance, which for nebivolol is around 282-285 nm. ijpsonline.comijpcsonline.com HPTLC methods are validated for linearity, precision, and accuracy. Linearity ranges for nebivolol are typically in the nanogram (ng) per spot range, for example, 100 to 600 ng/spot. ijpsonline.com The LOD and LOQ for HPTLC methods have been reported to be as low as 30 ng/spot and 100 ng/spot, respectively. ijpsonline.com
Spectrophotometric Methods for Determination
Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control analysis of nebivolol in bulk and pharmaceutical formulations.
UV/Visible spectrophotometry is based on the measurement of the absorbance of a substance at a specific wavelength. For nebivolol, the absorption maximum (λmax) is dependent on the solvent used. In methanol, the λmax is observed at 281 nm, while in tetrahydrofuran (B95107) (THF) it is at 301 nm. globalresearchonline.netrjpbcs.com In dimethylformamide, the λmax is reported at 282.5 nm. chemijournal.com
These methods demonstrate good linearity, obeying Beer's law over a concentration range typically between 5 and 60 µg/mL. globalresearchonline.netrjpbcs.com Validation studies have shown high accuracy, with percentage recoveries often around 99-100%. globalresearchonline.netjaper.in The limit of detection and limit of quantification for these methods are generally in the range of 0.82 µg/mL and 2.76 µg/mL, respectively. globalresearchonline.net
Visible spectrophotometric methods have also been developed based on the formation of colored complexes. For example, a method based on the reaction of nebivolol with 1,2-naphtha quinone-4-sulphonate in an alkaline medium produces a colored product with a λmax at 460 nm. asianpubs.org Another method involves the formation of a coordination complex with cobalt thiocyanate, which has a λmax at 630 nm. asianpubs.org
Electrochemical Methods and Sensor Development
Electrochemical methods offer a highly sensitive and rapid approach for the determination of nebivolol. ekb.eg Voltammetric techniques, utilizing modified electrodes, have been developed to enhance the electrochemical response towards nebivolol oxidation.
One such method employed a boron-doped diamond electrode, which provided a sensitive platform for the quantification of nebivolol. nih.gov Using square-wave voltammetry, a linear response was obtained in the concentration range of 2.5×10⁻⁷ to 1.5×10⁻⁵ M, with a low limit of detection of 3.2×10⁻⁸ M. nih.gov Another approach involved the development of an electrochemical sensor using a glassy carbon electrode modified with high-quality graphene and Nafion. ekb.eggazi.edu.tr This sensor exhibited a strong electrocatalytic performance towards nebivolol, with a linear range from 0.5 to 24.0 µM and a detection limit of 46 nM. gazi.edu.tr
Furthermore, sensors based on carbon nanotubes decorated with zirconium oxide nanoparticles have been developed, demonstrating a linear response from 100 nM to 10 mM with a detection limit of 12 nM. ekb.egresearchgate.net These novel electrochemical sensors are advantageous due to their speed and simplicity compared to chromatographic methods. nih.govresearchgate.net
Stability-Indicating Methods for Research Compounds and Intermediates
The development of stability-indicating analytical methods is crucial for assessing the intrinsic stability of drug substances like this compound. These methods are designed to separate the intact drug from its potential degradation products, which may form under various stress conditions. nih.govjaptronline.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prominently reported technique for this purpose. nih.govjaptronline.comresearchgate.net
Forced degradation studies are integral to developing and validating these methods. nih.govbezmialemscience.org In these studies, this compound is subjected to stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic, basic, and neutral), oxidation, and thermal stress. nih.govsysrevpharm.org One study subjected a solution of the drug to 0.1 N NaOH at 80°C for 2 hours, which resulted in a 20% reduction of the parent drug peak and the appearance of additional peaks, indicating degradation. nih.gov Another investigation confirmed the instability of Nebivolol under alkaline (15.94% degradation) and oxidative (8.57% degradation) conditions. japtronline.com
The chromatographic conditions are optimized to achieve effective separation of this compound from these degradation products. A typical setup involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. nih.govsysrevpharm.orgglobalresearchonline.net Detection is commonly performed using a UV detector at wavelengths around 281-282 nm. nih.govjaptronline.comglobalresearchonline.net The suitability of these methods is confirmed through validation, assessing parameters such as linearity, precision, accuracy, and robustness. japtronline.comwjpmr.com For instance, one method demonstrated linearity in the concentration range of 0.2-10 μg/ml. nih.gov Another reported a linearity range of 80–120 µg/mL with a limit of detection (LOD) of 0.55 µg/mL and a limit of quantification (LOQ) of 1.61 µg/mL. japtronline.com The successful validation of these RP-HPLC methods confirms their utility for routine quality control analysis and stability assessment of this compound. japtronline.comglobalresearchonline.net
Table 1: Examples of Stability-Indicating RP-HPLC Methods for this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|---|
| Phenomenex Gemini C18 (250x4.6 mm, 5 µm) | Methanol: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (B84403) (60:30:10, v/v/v; pH 4.0) | Not Specified | 281 | Method separated the drug from degradation products formed under acid, base, thermal, and oxidative stress. | nih.gov |
| Agilent Zorbax Bonus RP (250 × 4.6 mm, 5 µm) | Acetonitrile: 0.1% Perchloric Acid (55:45, v/v) | 1.0 | 282 | Confirmed instability under alkaline (15.94%) and oxidative (8.57%) conditions. | japtronline.com |
| Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile: Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50, v/v) | 1.0 | 282 | Method developed to determine Nebivolol and Valsartan along with their impurities. | sysrevpharm.org |
Application in In Vitro and Ex Vivo Sample Analysis
Analytical methods for this compound are essential for its quantification in various biological matrices during preclinical research. These applications include metabolism studies, cell proliferation assays, and dissolution testing. researchgate.netimpactfactor.orgmdpi.com The analytical techniques must be sensitive and selective enough to measure the compound, often at low concentrations, in complex samples like plasma, cell culture media, or microsomal incubations. impactfactor.orgmdpi.com
For analysis in human plasma, a common approach involves sample preparation by protein precipitation. impactfactor.org In one such method, methanol is used to precipitate plasma proteins, after which the supernatant is filtered and injected into an RP-HPLC system for analysis. impactfactor.org This particular method was validated for a calibration range of 1.51 to 60.30 μg/mL in plasma, demonstrating its suitability for pharmacokinetic studies. impactfactor.org
In vitro metabolism of this compound has been investigated using human liver microsomes (HLM). mdpi.com In these experiments, the compound is incubated with HLMs and a cofactor like NADPH to initiate metabolic reactions. mdpi.com The process is stopped at various time points by adding an organic solvent mixture (e.g., ice-cold acetonitrile–methanol), which also precipitates the microsomal proteins. mdpi.com After centrifugation, the supernatant is analyzed, typically using advanced techniques like ultra-high pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS). mdpi.com This approach allows for the identification of various biotransformation products, such as hydroxylated and dihydroxylated metabolites. mdpi.com
Other in vitro applications include cytotoxicity and cell proliferation assays. nih.gov For example, the effect of this compound on the proliferation of human dermal fibroblasts can be assessed to study its potential role in tissue regeneration. nih.gov In dissolution studies, which are crucial for formulation development, HPLC with UV detection is used to quantify the amount of drug released from a dosage form into a dissolution medium over time. researchgate.netiajpr.com A validated HPLC method using a C18 column and a mobile phase of trifluoroacetic acid in water:acetonitrile has been successfully employed for such analyses. researchgate.net
Table 2: Analytical Methods for this compound in In Vitro & Ex Vivo Research
| Application | Sample Matrix | Sample Preparation | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|---|
| Pharmacokinetic Study | Human Plasma | Protein precipitation with methanol | RP-HPLC with PDA detection | Method validated for a range of 1.51 to 60.30 μg/mL. | impactfactor.org |
| Metabolism Study | Human Liver Microsomes (HLM) | Protein precipitation with acetonitrile-methanol | UHPLC-HR-MS | Identified six biotransformation products, including hydroxylated and oxidized metabolites. | mdpi.com |
| Dissolution Study | Dissolution Medium | Direct injection or dilution | HPLC-UV | A rapid and simple HPLC method was validated for quantitative assessment of drug release. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
| N-((R)-2-((S)-6-Fluorochroman-2-yl)2-hydoxyethyl)-2-nitrobenzenesulfonamide |
| NADPH |
| Naphthyl-ethylenediamine |
| Nitrite (B80452) |
| Perchloric Acid |
| Phosphoric Acid |
| Potassium Dihydrogen Phosphate |
| Sodium Hydroxide |
| Sodium Nitrite |
| Sodium Tripolyphosphate |
| Sulfanilamide |
| Trifluoroacetic Acid |
Preclinical in Vitro and in Vivo Model Investigations for Mechanistic Elucidation
Cellular and Subcellular Studies
Isolated Tissue Preparations (e.g., Aorta, Cardiac Myocytes)
Investigations using isolated tissue preparations have been fundamental in characterizing the direct vascular and cardiac effects of (-)-Nebivolol.
Aortic Rings: Studies on isolated aortic rings from rats have demonstrated that this compound induces both endothelium-dependent and nitric oxide (NO)-dependent relaxation. nih.gov This vasodilatory effect is a key differentiator from other β-blockers. In mouse thoracic aorta segments, it was observed that metabolized this compound, not the parent compound, caused a significant increase in NO release. ahajournals.org This effect was dependent on the presence of the endothelium. ahajournals.org
Cardiac Tissues: In isolated rat hearts, this compound prevented the detrimental effects of isoprenaline-induced hypertrophy. physiology.org It was shown to preserve cardiac function and modulate β-adrenoceptor responses. physiology.org Studies on human ventricular tissues from transplanted hearts revealed that this compound exhibits a negative inotropic effect that is mediated by β3-adrenoceptor activation and is dependent on nitric oxide synthase (NOS) activity. jacc.org This suggests a mechanism that could contribute to the energetic balance in the heart. jacc.org Furthermore, research on isolated cardiac tissues from healthy male rodents indicated that this compound can reduce the action potential duration, suggesting potential antiarrhythmic properties. nih.gov
Endothelial Cell Culture Models (e.g., HUVECs, BAECs)
Endothelial cell culture models, particularly Human Umbilical Vein Endothelial Cells (HUVECs) and Bovine Aortic Endothelial Cells (BAECs), have been pivotal in dissecting the molecular pathways underlying this compound's effects on the endothelium.
Nitric Oxide Production: this compound has been shown to increase the release of NO from HUVECs, an effect not observed with the β-blocker metoprolol. nih.gov This NO release is partly mediated by the stimulation of β3-adrenoceptors and estrogen receptors. nih.gov Furthermore, this compound and its 4-keto derivative were found to prevent the reduction of intracellular NO caused by oxidized low-density lipoprotein (ox-LDL) in both HUVECs and BAECs, suggesting a protective effect against oxidative stress. jacc.org
Gene Expression: In HUVECs subjected to oxidative stress by ox-LDL, this compound, but not atenolol, was able to reduce the expression of genes involved in inflammation, thrombosis, and vascular remodeling. nih.gov This includes the downregulation of adhesion molecules (ICAM-1, E-selectin), inflammatory cytokines (IL-6), and matrix metalloproteinases (MMP-2, MMP-9). nih.gov
Endothelial Nitric Oxide Synthase (eNOS) Activation: The mechanism of increased NO production involves the activation of eNOS. This compound was found to increase eNOS translocation and phosphorylation at serine 1177 in HUVECs, which are critical steps for its activation. nih.gov
Cancer Cell Line Investigations (e.g., MCF-7, OSCC cells)
Recent preclinical studies have explored the potential anti-proliferative and cytotoxic effects of this compound in various cancer cell lines.
Breast Cancer Cells (MCF-7): In vitro studies using the MCF-7 breast cancer cell line have demonstrated that this compound can inhibit cell viability in a dose-dependent manner. njppp.comnjppp.com It exhibited a potent cytotoxic effect, with one study reporting an IC50 value of 114.6 μg/mL. njppp.comnjppp.com The proposed mechanisms include the disruption of ATP homeostasis and induction of apoptosis through caspase-3 activation. njppp.com
Oral Squamous Cell Carcinoma (OSCC) Cells: In OSCC cell lines (HSC-3 and HN12), this compound significantly decreased cell viability and inhibited colony formation in a dose-dependent fashion. frontiersin.orgnih.gov The underlying mechanisms appear to involve the induction of endoplasmic reticulum stress and mitochondrial dysfunction. frontiersin.org
Other Cancer Cell Lines: The anti-proliferative activity of this compound has also been observed in other cancer cell lines, including melanoma (A2058), colorectal cancer (HCT116), and lung cancer (A549) cells, after 72 hours of treatment. nih.gov
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| MCF-7 | Breast Cancer | Dose-dependent inhibition of cell viability, cytotoxicity (IC50: 114.6 μg/mL). | njppp.comnjppp.com |
| HSC-3, HN12 | Oral Squamous Cell Carcinoma | Dose-dependent decrease in cell viability, inhibition of colony formation. | frontiersin.orgnih.gov |
| A2058 | Melanoma | Reduced proliferation. | nih.gov |
| HCT116 | Colorectal Cancer | Reduced proliferation. | nih.gov |
| A549 | Lung Cancer | Reduced proliferation. | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Immunomodulatory Effects on T-cells (e.g., Th17 cells)
This compound has been shown to exert immunomodulatory effects, particularly on T-helper (Th) cells, which are key players in inflammatory and autoimmune responses.
Inhibition of Th1 and Th17 Cells: In studies using activated human peripheral blood mononuclear cells (PBMCs), this compound demonstrated an anti-inflammatory profile by decreasing the secretion of IFN-γ (a Th1 cytokine) and significantly reducing IL-17A (the signature cytokine of Th17 cells). frontiersin.orgbiorxiv.orgnih.gov In contrast, another β-blocker, carvedilol (B1668590), did not show these effects. biorxiv.org
Promotion of Th2 Response: The same studies observed that this compound tended to increase the production of IL-4, a key cytokine in the anti-inflammatory Th2 response. frontiersin.orgbiorxiv.orgnih.gov
Mechanism of Action: The inhibitory effect on Th17 cells is associated with the downregulation of the transcription factor RORC. frontiersin.orgbiorxiv.orgnih.gov Further investigation revealed that this compound inhibits the phosphorylation of the NF-κB p65 subunit, suggesting a selective transcriptional control mechanism. nih.gov This action appears to be mediated through the β2-adrenergic receptor, as the effect was absent in β2-knockout memory Th cells. frontiersin.orgnih.gov
Table 2: Immunomodulatory Effects of this compound on T-helper Cells
| Cell Type | Cytokine/Transcription Factor | Effect of this compound | Reference |
| Th1 Cells | IFN-γ | Decrease | frontiersin.orgbiorxiv.orgnih.gov |
| Th17 Cells | IL-17A | Significant Decrease | frontiersin.orgbiorxiv.orgnih.gov |
| RORC (mRNA) | Downregulation | frontiersin.orgbiorxiv.orgnih.gov | |
| Th2 Cells | IL-4 | Increase | frontiersin.orgbiorxiv.orgnih.gov |
Animal Models for Systemic Mechanistic Research
Models of Cardiovascular Dysfunction (e.g., Hypertension, Ischemia-Reperfusion Injury)
Animal models of cardiovascular disease have been crucial for understanding the systemic effects of this compound in a physiological context.
Hypertension Models: In the transgenic (mRen2) rat model of hypertension, treatment with this compound led to reductions in systolic blood pressure. physiology.org Importantly, it also improved diastolic dysfunction by reducing myocardial oxidative stress and interstitial fibrosis, without affecting cardiac hypertrophy. physiology.org The mechanism involved the attenuation of NADPH oxidase activity in the myocardium. physiology.org
Ischemia-Reperfusion Injury Models: this compound has demonstrated protective effects in animal models of myocardial ischemia-reperfusion injury. nih.govjacc.org These cardioprotective effects are linked to the preservation of coronary reserve and are mediated through the rapid activation of endothelial and neuronal nitric oxide synthase, leading to increased nitric oxide bioavailability. nih.gov Studies in a feline model of myocardial ischemia and reperfusion also support the protective role of nitric oxide pathways. researchgate.net
Models of Oxidative Stress and Endothelial Dysfunction
Preclinical studies have consistently demonstrated that this compound improves endothelial function and combats oxidative stress, key factors in the pathophysiology of cardiovascular diseases. researchgate.net These effects are largely attributed to its ability to enhance nitric oxide (NO) bioavailability and its intrinsic antioxidant properties. researchgate.net
In various animal models, this compound has been shown to reverse endothelial dysfunction. For instance, in models of angiotensin II-induced hypertension, treatment with nebivolol (B1214574), but not metoprolol, normalized endothelial function, increased NO bioavailability, and reduced vascular superoxide (B77818) formation. ahajournals.org This was associated with the inhibition of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. ahajournals.orgphysiology.org Nebivolol was found to interfere with the assembly of the NADPH oxidase complex, preventing its activation. ahajournals.orgoup.com Similarly, in a transgenic rat model with an activated renin-angiotensin system (mRen2), nebivolol treatment reduced myocardial oxidative stress, decreased NADPH oxidase activity, and improved diastolic dysfunction. nih.gov
The compound's vasodilatory effect is directly linked to the L-arginine/NO pathway. uzh.ch Studies using canine coronary artery strips showed that the vasorelaxant effect of this compound is dependent on an intact endothelium and is blocked by inhibitors of NO synthase (NOS). uzh.ch Further investigations in cultured human endothelial cells, including human umbilical vein endothelial cells (HUVECs) and human coronary artery endothelial cells (HCAECs), confirmed that nebivolol stimulates eNOS activity and enhances NO release. jacc.org
Beyond stimulating NO production, this compound protects NO from oxidative degradation. jacc.org In endothelial cells subjected to oxidative stress by oxidized LDL, nebivolol and its 4-keto derivative prevented the reduction in NO concentration by decreasing the generation of superoxide anions (O₂⁻). frontiersin.org This dual action—stimulating production and preventing inactivation—significantly increases the net bioavailability of NO. nih.govmdpi.com The antioxidant effect is not solely dependent on its beta-receptor activity but also involves direct scavenging of free radicals. nih.govresearchgate.net
Table 1: Effects of this compound in Preclinical Models of Oxidative Stress and Endothelial Dysfunction
| Model System | Key Findings | Impact on Biomarkers | Reference(s) |
|---|---|---|---|
| Angiotensin II-Treated Rats | Normalized endothelial function, prevented eNOS uncoupling. | Reduced vascular superoxide, inhibited NADPH oxidase activity and expression (Nox1, Nox2, p22phox, p47phox, p67phox, Rac1). | ahajournals.org, physiology.org, oup.com |
| Transgenic (mRen2) Rats | Improved diastolic function and myocardial remodeling. | Reduced myocardial ROS, decreased NADPH oxidase activity (Rac1, p47phox), increased p-eNOS. | nih.gov |
| Cultured Endothelial Cells (HUVECs, BAECs) | Prevented ox-LDL-induced reduction of NO. | Decreased ROS and O₂⁻ production, increased basal and stimulated NO and nitrite (B80452). | frontiersin.org |
| Endothelial Cells from Black American Donors | Restored NO bioavailability to levels seen in white donors. | Reduced O₂⁻ and peroxynitrite (ONOO⁻) release, inhibited NAD(P)H oxidase. | researchgate.net |
| Aldosterone/Salt-Treated Rats | Provided cardioprotection against myocyte necrosis. | Induced eNOS activation and NO generation, increased intracellular Zinc ([Zn]i), decreased intracellular Calcium ([Ca]i), attenuated mitochondrial H₂O₂. | amegroups.org |
Liver Regeneration and Sepsis Models
The protective effects of this compound have been explored in preclinical models of liver injury, particularly in the context of sepsis. Sepsis often leads to significant hepatotoxicity through mechanisms involving oxidative stress, inflammation, and apoptosis. physiology.org
In a rat model of sepsis induced by cecal ligation and puncture (CLP), administration of nebivolol demonstrated significant hepatoprotective effects. researchgate.netphysiology.org The study showed that nebivolol mitigated the sharp increases in serum liver enzymes like alanine (B10760859) transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) that are indicative of liver damage. physiology.orgmdpi.com Histological examination confirmed a reduction in liver tissue damage in nebivolol-treated animals. physiology.org
Mechanistically, nebivolol's benefits in the CLP model were linked to its ability to modulate oxidative stress and inflammation. physiology.org It was found to decrease levels of the lipid peroxidation marker malondialdehyde (MDA) while restoring the activity of antioxidant enzymes such as superoxide dismutase (SOD) and levels of glutathione (B108866) (GSH) in the liver tissue. physiology.orgfrontiersin.orgresearchgate.net Furthermore, nebivolol treatment reduced the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and modulated key signaling pathways like AKT, NF-κB, and mitogen-activated protein kinase (MAPK). researchgate.netphysiology.org
Studies using a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats also highlighted nebivolol's protective role. frontiersin.orgresearchgate.net In this model, nebivolol treatment significantly reduced liver enzyme levels and decreased the content of MDA, while increasing the levels of the antioxidant GSH and the activity of SOD. frontiersin.orgresearchgate.net These findings suggest that by combating oxidative stress and inflammation, nebivolol can ameliorate chemically-induced liver injury and support liver integrity. researchgate.net The L-isomer of nebivolol is thought to contribute to liver cell regeneration through the stimulation of endothelial nitric oxide synthase (eNOS), leading to NO production. researchgate.net
Table 2: Effects of this compound in Preclinical Liver Injury Models
| Model System | Key Findings | Impact on Biomarkers | Reference(s) |
|---|---|---|---|
| Cecal Ligation and Puncture (CLP) Sepsis in Rats | Ameliorated sepsis-induced hepatic injury and histological damage. | Normalized serum ALT, AST, ALP; Decreased hepatic MDA, TNF-α, IL-1β; Increased hepatic SOD, GSH; Modulated AKT/MAPK/NF-κB pathways. | researchgate.net, physiology.org, mdpi.com |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats | Showed hepatoprotective effects against chemically-induced fibrosis. | Decreased serum ALT, AST, ALP; Decreased hepatic MDA; Increased hepatic GSH, SOD. | frontiersin.org, researchgate.net |
Tumor Growth and Metastasis Models
Recent preclinical research has repositioned this compound as a potential agent in oncology, with studies demonstrating its anti-tumor effects in various cancer models. ahajournals.orgjacc.org These effects appear to be mediated through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. ahajournals.org
In vitro studies have shown that nebivolol inhibits the proliferation of a range of cancer cell lines. It was found to be particularly effective against melanoma cells (A2058, B16), inducing cell cycle arrest at the G0/G1 phase and showing a potent cytotoxic effect. ahajournals.org Similar antiproliferative activity was observed in human breast adenocarcinoma cells (MCF-7), where nebivolol was more potent than amlodipine. nih.gov The compound has also demonstrated effects against lung cancer (A549, NCI-H1975), oral squamous cell carcinoma (OSCC), uveal melanoma, and colon cancer cells. uzh.chjacc.orgjacc.orgmdpi.com
The mechanism for its anti-cancer action involves the induction of apoptosis. In melanoma cells, nebivolol treatment led to an increase in reactive oxygen species (ROS) levels, a decrease in mitochondrial membrane potential, and activation of the mitochondrial-mediated endogenous apoptosis pathway. ahajournals.org In OSCC cells, nebivolol was shown to activate the endoplasmic reticulum (ER) stress signaling pathway, which in turn induced mitochondrial dysfunction, increased ROS production, and ultimately led to cell death. mdpi.com Furthermore, nebivolol has been found to inhibit mitochondrial respiration by targeting Complex I and the ATP synthase in colon and breast cancer cells. jacc.org
In vivo studies using xenograft models have substantiated these in vitro findings. In melanoma xenograft models, nebivolol administration significantly reduced tumor volume and weight. ahajournals.org Immunohistochemical analysis of these tumors revealed that nebivolol inhibited proliferation (reduced Ki-67), suppressed metastasis (reduced MMP9), and blocked angiogenesis (reduced CD31). ahajournals.org Similarly, in orthotopic colon and breast cancer mouse models, nebivolol treatment arrested tumor growth. jacc.org In OSCC xenograft models, nebivolol also halted tumor progression. mdpi.com
Table 3: Effects of this compound in Preclinical Cancer Models
| Model System | Key Findings | Impact on Biomarkers/Pathways | Reference(s) |
|---|---|---|---|
| Melanoma Cells (A2058, B16) & Xenograft Model | Inhibited proliferation, migration, and invasion; induced apoptosis; reduced tumor growth in vivo. | Caused G0/G1 cell cycle arrest; Increased ROS; Decreased mitochondrial membrane potential; Reduced Ki-67, MMP9, CD31 in tumors. | ahajournals.org |
| Breast Cancer Cells (MCF-7, BT-474) | Exhibited dose-dependent cytotoxicity and inhibited cell viability. | Activated caspase 3; Inhibited mitochondrial respiration. | nih.gov |
| Colon Cancer Cells (HCT116) & Orthotopic Model | Inhibited mitochondrial respiration and arrested tumor growth in vivo. | Inhibited Complex I and ATP synthase; Increased cellular ROS. | jacc.org |
| Oral Squamous Cell Carcinoma (OSCC) & Xenograft Model | Halted oral carcinogenesis and inhibited tumor growth. | Activated ER stress; Induced mitochondrial dysfunction; Increased iNOS and ROS. | mdpi.com |
| Uveal Melanoma (UM) Cells & 3D Spheroids | Showed anti-tumor activity and induced cell death. | Induced ATP depletion and caspase-3/7 activity. | jacc.org |
Methodologies for Assessing Molecular Biomarkers and Physiological Parameters in Preclinical Settings
A diverse array of methodologies has been employed in preclinical studies to evaluate the effects of this compound and elucidate its mechanisms of action. These techniques range from whole-animal physiological measurements to detailed molecular and cellular assays.
Physiological Parameter Assessment:
Hemodynamic Monitoring: In animal models, blood pressure and heart rate are routinely measured to confirm the primary pharmacological effect of nebivolol. uzh.ch
Endothelial Function Assessment: In vivo endothelial function is often assessed using forearm venous occlusion plethysmography with intra-arterial infusions of vasodilators like acetylcholine (B1216132) and vasoconstrictors like L-NMMA to measure changes in forearm blood flow. ahajournals.org
Cardiac Function and Remodeling: Non-invasive imaging techniques such as cine-magnetic resonance imaging (cine-MRI) are used to evaluate left ventricular (LV) function, ejection fraction, and myocardial remodeling in animal models of heart failure. physiology.org
Assessment of Oxidative Stress and NO Bioavailability:
Reactive Oxygen Species (ROS) Measurement: ROS levels in tissues and cells are quantified using techniques like lucigenin-derived chemiluminescence and dihydroethidine (DHE) staining. physiology.org Flow cytometry is also used to measure ROS in cultured cells. jacc.org
Oxidative Stress Biomarkers: Markers of lipid peroxidation, such as malondialdehyde (MDA), are commonly measured using the thiobarbituric acid reactive substance (TBARS) assay. researchgate.netmdpi.com The antioxidant capacity is assessed by measuring levels of glutathione (GSH) and the activity of enzymes like superoxide dismutase (SOD). mdpi.com
NO and eNOS Activity: Nitric oxide levels are measured directly using nanosensors or indirectly by quantifying its stable metabolites, nitrite and nitrate (B79036) (NOx). nih.gov The activity and expression of eNOS and its phosphorylated (active) form are determined by Western blotting. physiology.org
Liver Injury and Regeneration Assessment:
Biochemical Analysis: Liver function is assessed by measuring serum levels of enzymes such as ALT, AST, and ALP, along with total and direct bilirubin. mdpi.com
Histopathology: Liver tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to histologically evaluate the extent of necrosis, inflammation, and other pathological changes. frontiersin.orgmdpi.com
Gene and Protein Expression: Quantitative real-time PCR (qPCR) is used to measure mRNA expression of inflammatory mediators (e.g., TNF-α, IL-6), matrix metalloproteinases (MMPs), and growth factors (e.g., VEGF). mdpi.com Western blotting is employed to quantify protein levels of key signaling molecules like p-AKT and p-p38. mdpi.com Immunohistochemistry is used to detect proteins like proliferating cell nuclear antigen (PCNA) as a marker for cell regeneration. frontiersin.org
Tumor Growth and Metastasis Assessment:
In Vitro Assays:
Cell Viability/Proliferation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and Cell Counting Kit-8 (CCK-8) assay are standard methods to assess the cytotoxic and anti-proliferative effects of nebivolol on cancer cell lines. nih.govnih.gov
Colony Formation Assay: This assay evaluates the long-term ability of single cells to grow into colonies, providing a measure of clonogenic survival after treatment. nih.gov
Apoptosis Assays: Apoptosis is detected and quantified using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and flow cytometry with Annexin V/Propidium Iodide staining. nih.gov
Cell Migration and Invasion Assays: Transwell migration (Boyden chamber) assays and wound healing (scratch) assays are used to assess the effect of nebivolol on cancer cell motility and invasion. ahajournals.org
Mitochondrial Function: Mitochondrial membrane potential is measured using fluorescent dyes like JC-1 or TMRE. nih.gov Mitochondrial respiration and ATP production are assessed using high-resolution respirometry (e.g., Seahorse XF Analyzer). nih.gov
In Vivo Tumor Models:
Xenograft Models: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude mice) to establish tumors. nih.govnih.govamegroups.orgdovepress.com Tumor growth is monitored by measuring tumor volume with calipers over time. nih.gov
Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumor tissues from xenograft models are analyzed by IHC/IF to assess the expression of proteins related to proliferation (Ki-67), angiogenesis (CD31), and metastasis (MMP9). nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Receptor Interactions and Unidentified Signaling Pathways
While (-)-Nebivolol is well-characterized as a highly selective β1-adrenergic receptor antagonist, a significant body of research is focused on elucidating the mechanisms behind its unique vasodilatory and pleiotropic effects. These investigations are uncovering novel receptor interactions and signaling cascades that are distinct from traditional beta-blockers.
A primary area of focus is the nitric oxide (NO)-mediated vasodilation induced by Nebivolol (B1214574). Studies have demonstrated that this effect is linked to the activation of endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS). ahajournals.orgahajournals.org The leading hypothesis for this activation involves β3-adrenergic receptor agonism. ahajournals.orgphysiology.orgoatext.com Research using pharmacological antagonists and genetically engineered mouse models has shown that the vasodilatory response to Nebivolol is significantly diminished in the absence of functional β3-adrenoceptors. ahajournals.orgphysiology.org
Further research has categorized this compound as a G protein-coupled receptor kinase (GRK)/β-arrestin biased agonist. nih.gov This mechanism, which is independent of Gαs protein signaling, involves the activation of the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK) pathway. nih.gov This biased agonism may contribute to the cardioprotective effects of Nebivolol, as β-arrestin-mediated signaling is known to promote myocyte survival. nih.gov
Emerging evidence also points to interactions with other, non-adrenergic targets. For instance, drug-screening studies using automated patch-clamp electrophysiology have identified this compound as a potent blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, with an IC50 in the submicromolar range. nih.govresearchgate.net The TRPM8 channel is implicated in conditions like neuropathic pain and migraine, opening up entirely new therapeutic possibilities for the compound. nih.gov Other signaling pathways implicated in Nebivolol's action include the modulation of actin cytoskeleton polymerization and Rho-kinase activity in endothelial and smooth muscle cells. researcher.life
Table 1: Novel Receptor Interactions and Signaling Pathways of this compound
| Receptor/Pathway | Observed Effect | Potential Implication | Reference |
|---|---|---|---|
| β3-Adrenergic Receptor | Agonism leading to Nitric Oxide (NO) production via eNOS/iNOS activation. | Vasodilation, improved endothelial function, cardioprotection. | ahajournals.orgphysiology.orgoatext.com |
| GRK/β-arrestin Pathway | Biased agonism leading to ERK phosphorylation via EGFR transactivation. | Promotion of myocyte survival and cardioprotective signaling. | nih.gov |
| TRPM8 Ion Channel | Potent channel blockade. | Potential therapeutic use in neuropathic pain, migraine, or other TRPM8-mediated conditions. | nih.govresearchgate.net |
| Actin Cytoskeleton/Rho-Kinase | Modulation of actin polymerization and Rho-kinase activity. | Contribution to vascular tone regulation. | researcher.life |
Development of Advanced Stereoselective Synthetic Strategies for Optimized Production
This compound possesses four chiral centers, making its stereoselective synthesis a significant chemical challenge. The therapeutic product is a racemate of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol (also known as d-Nebivolol and l-Nebivolol, respectively). However, the specific biological activities are attributed to the individual enantiomers, with the l-enantiomer (B50610) being the active this compound form. Developing efficient, scalable, and highly stereoselective synthetic routes is crucial for production and for enabling further research into the specific roles of each stereoisomer.
Traditional synthetic methods often result in low yields or produce racemic mixtures that are difficult to separate. acs.org Recent research has focused on biocatalytic and enzymatic approaches to overcome these hurdles. A key step in the synthesis is the asymmetric reduction of the chloroketone intermediate, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, to the corresponding chloroalcohol. nih.gov
Recent breakthroughs include the identification and engineering of stereoselective alcohol dehydrogenases (ADHs) that can produce all four enantiomers of the key chloroalcohol precursor with excellent enantiomeric excess (>99% ee) and high space-time yields. nih.gov These biocatalytic methods offer a more sustainable and efficient alternative to traditional chemical catalysis. Patents also describe highly stereoselective approaches, including enzymatic reductions, to produce individual enantiomers based on enantiomerically pure chloroketones and chloroalcohols. google.comgoogle.com These advanced strategies not only improve the efficiency of manufacturing the commercial racemic mixture but also facilitate the production of pure enantiomers for targeted research applications. researchgate.net
Table 2: Advanced Stereoselective Synthetic Strategies for this compound Precursors
| Strategy | Key Intermediate | Methodology | Advantage | Reference |
|---|---|---|---|---|
| Biocatalytic Asymmetric Reduction | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (NEB-8) | Use of engineered alcohol dehydrogenases (ADHs) to reduce the ketone precursor (NEB-7). | High stereoselectivity (>99% ee), high yield, and environmentally friendly process. | nih.gov |
| Enzymatic Reduction | Enantiomerically pure chloroketones and chloroalcohols | Stereoselective enzymatic reduction as a key step in the synthesis of individual d- and l-enantiomers. | Enables production of individual, pure enantiomers for targeted research. | google.comgoogle.com |
| One-Pot Sharpless Asymmetric Epoxidation | Chiral chromane (B1220400) | Involves Claisen rearrangement and intramolecular epoxide opening. | Direct synthesis of required chiral building blocks. | researchgate.net |
Mechanistic Investigations in Other Pathophysiological Contexts Beyond Cardiovascular Systems
The expanding knowledge of this compound's diverse molecular targets is driving investigations into its potential utility in diseases outside the cardiovascular realm.
Oncology: The role of β-adrenergic signaling in cancer progression has prompted research into repurposing beta-blockers as anti-cancer agents. A screening of GPCR-targeting drugs identified this compound as an inhibitor of breast cancer cell growth. nih.gov Notably, its effect was independent of its classic beta-blocking activity, suggesting a novel mechanism. The study found that this compound also reduced the invasion and migration potential of breast cancer cells, indicating a potential role in inhibiting metastasis. nih.gov
Infectious Diseases: Recent studies have explored the antibacterial properties of this compound. It has been shown to have antibiotic and antibiofilm activity against several bacterial strains, including E. coli and S. aureus, in a dose-dependent manner. mdpi.com This discovery opens a potential new avenue for repurposing this compound, although its effects appear to be species-specific, and further research is needed to understand the clinical implications and potential for resistance development. mdpi.com
Table 3: Emerging Non-Cardiovascular Applications of this compound
| Pathophysiological Context | Investigated Effect | Key Findings | Reference |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | Neuroprotection and anti-inflammatory effects (in combination with Donepezil). | Reduced neuronal death, promoted motor neuron differentiation, and prolonged survival in an animal model. | nih.gov |
| Breast Cancer | Anti-proliferative and anti-metastatic effects. | Inhibited growth, invasion, and migration of breast cancer cell lines. | nih.gov |
| Bacterial Infections | Antibiotic and antibiofilm activity. | Inhibited growth of several bacterial species, including E. coli and S. aureus. | mdpi.com |
Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding
The future of understanding this compound's complex actions lies in a systems-level approach, integrating multi-omics data to create a holistic picture of its biological impact. nih.gov This approach moves beyond single-target interactions to map the comprehensive molecular changes induced by the drug.
Genomics and Pharmacogenomics: The influence of genetic variation on this compound's metabolism is already established. The drug is primarily metabolized by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene lead to different metabolic phenotypes ("extensive metabolizers" vs. "poor metabolizers"), which can affect plasma concentrations and the half-life of the drug. nih.gov Future genomic and pharmacogenomic studies will expand beyond metabolism to identify genetic markers that predict therapeutic response or susceptibility to specific effects, paving the way for personalized medicine. scispace.com
Proteomics and Metabolomics: Proteomic analyses can identify the full spectrum of proteins whose expression or activity is altered by this compound, providing direct insight into the signaling pathways it modulates, such as the GRK/β-arrestin and NO synthase pathways. ahajournals.orgnih.gov Metabolomics, the study of small molecule metabolites, can reveal the downstream functional consequences of these protein changes, offering a real-time snapshot of the cellular state. Integrating these omics datasets can help build comprehensive network models of this compound's action, uncovering previously unknown mechanisms and identifying novel biomarkers of drug response. nih.gov Such integrative approaches are essential for fully understanding the pleiotropic effects observed in different physiological and pathological contexts. researchgate.netbepress.com
Advanced Computational and Artificial Intelligence Approaches in Drug Discovery and Target Identification
Computational and artificial intelligence (AI) methods are becoming indispensable tools in pharmacology and are set to play a major role in the future of this compound research. researchgate.netfarmaciajournal.com These approaches can accelerate the identification of new therapeutic uses and deepen the mechanistic understanding of existing ones. mdpi.comaccc-cancer.org
Target Identification and Virtual Screening: Ligand-based virtual screening has been instrumental in identifying novel molecular targets for this compound. This computational approach led to the discovery of this compound as a potent blocker of the TRPM8 ion channel. nih.govresearchgate.net By comparing the structure of this compound to libraries of known ligands, researchers can predict new interactions, which can then be confirmed experimentally. As AI and machine learning models become more sophisticated, they will be able to predict drug-target interactions with greater accuracy, analyze complex biological data to uncover novel targets, and even assist in the de novo design of new molecules based on the pharmacophore of this compound. farmaciajournal.commdpi.com
Q & A
Q. What are the primary mechanisms underlying (-)-Nebivolol’s vasodilatory effects, and how can they be experimentally validated?
this compound induces vasodilation via β1-adrenoceptor antagonism and nitric oxide (NO)-mediated pathways. To validate this, researchers can use in vitro models such as isolated rat basilar arteries to measure vasodilation responses. Techniques include:
- Concentration-response curves with incremental nebivolol doses .
- Endothelial denudation and pharmacological inhibitors (e.g., L-NAME for NO synthase) to isolate NO-dependent effects .
- Intracellular Ca²⁺ measurement in smooth muscle cells using fluorescence probes to correlate vasodilation with Ca²⁺ reduction .
Q. How does this compound’s pharmacokinetic profile influence experimental design in formulation studies?
Nebivolol’s low lipophilicity and variable bioavailability necessitate formulation optimization. Key methodologies include:
- Experimental design (DoE) for transdermal patches: Vary polymer concentration, drug loading, and permeation enhancers (e.g., oleic acid) to assess skin permeation via Franz diffusion cells .
- Pulsatile press-coated tablets : Use hydrophilic polymers (e.g., HPMC) to delay drug release; validate with in vitro-in vivo correlation (IVIVC) using AUC and MRT pharmacokinetic parameters .
Q. What in vitro models are suitable for studying this compound’s cardioprotective effects?
- Adipose-derived stem cells (ASCs) : Assess proliferation via cell counting chambers and colony-forming unit assays. Nebivolol (1–10 µM) increases ASC proliferation but reduces adipogenic/osteogenic differentiation (e.g., Oil Red O staining, ALP activity assays) .
- Endothelial dysfunction models : Measure NO bioavailability using real-time PCR for eNOS expression or flow-mediated dilation (FMD) in human umbilical vein endothelial cells (HUVECs) .
Advanced Research Questions
Q. How can conflicting data on this compound’s endothelial protective effects be resolved?
Meta-analyses show no significant difference in FMD improvement between nebivolol and other antihypertensive drugs (e.g., olmesartan). To address contradictions:
- Conduct systematic reviews with strict inclusion criteria (e.g., RCTs with standardized FMD protocols) .
- Use multivariate regression to adjust for confounders (e.g., baseline endothelial function, comorbidities) .
Q. What experimental strategies optimize this compound’s efficacy in novel applications like cancer or bone regeneration?
- Melanoma therapy :
- Perform cell cycle analysis (PI staining + flow cytometry) to confirm G0/G1 arrest in A2058/B16 cells .
- Validate apoptosis via Annexin V-FITC/PI dual labeling and caspase-3 siRNA knockdown .
- Bone defect healing :
- Use Sprague Dawley rat femoral defect models; administer nebivolol (0.5–2 mg/kg/day) and quantify regeneration via micro-CT and histomorphometry .
Q. How do formulation parameters affect this compound’s stability and bioactivity?
- Forced degradation studies : Expose nebivolol to heat, light, and pH extremes; analyze impurities via RP-UPLC and LC-MS/MS .
- Stability-indicating assays : Monitor drug release kinetics in transdermal patches using HPLC under accelerated storage conditions (40°C/75% RH) .
Q. What statistical approaches address variability in this compound’s clinical trial outcomes (e.g., heart failure with preserved ejection fraction)?
- Pre-specified subgroup analysis : Stratify HF-PEF patients by age, comorbidities, or baseline NT-proBNP levels .
- Bayesian hierarchical models : Account for heterogeneity in trial populations when pooling data from studies with conflicting results .
Methodological Considerations
- Cell Culture Protocols : For ASCs, maintain density at 2×10⁴ cells/well with daily nebivolol treatment (1–10 µM) and triplicate replicates .
- In Vivo Safety Profiling : Monitor nebivolol’s safety in melanoma xenograft models via serum biomarkers (ALT, creatinine) and organ histopathology .
- Data Reproducibility : Use standardized protocols (e.g., CONSORT for clinical trials, ARRIVE for animal studies) and publish raw data in supplementary materials .
Contradictory Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
